Product packaging for 1-Octane-D17-thiol(Cat. No.:CAS No. 226999-68-4)

1-Octane-D17-thiol

Cat. No.: B1436316
CAS No.: 226999-68-4
M. Wt: 163.4 g/mol
InChI Key: KZCOBXFFBQJQHH-OISRNESJSA-N
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Description

1-Octane-D17-thiol (CAS 226999-68-4) is a high-purity, deuterated analog of 1-octanethiol, characterized by a molecular formula of C8HD17S and a molecular weight of 163.4 g/mol . This stable, deuterium-labeled compound is supplied with a minimum chemical purity of 98% and a deuterium content of 98 atom % D, making it an excellent internal standard and tracing agent in advanced analytical techniques such as mass spectrometry and NMR spectroscopy . As a thiol, its core research value lies in its reactive sulfhydryl group. Thiols are known to undergo various modification reactions, including arylation by certain pharmacologically active diazeniumdiolate compounds, which can deplete cellular glutathione and lead to S-nitrosylation or S-glutathionylation of proteins . These properties make this compound a critical tool for researchers investigating reaction mechanisms, studying protein thiol modification, and developing analytical methods in fields like chemical biology and material science. The product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. It should be stored at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18S B1436316 1-Octane-D17-thiol CAS No. 226999-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCOBXFFBQJQHH-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1 Octane D17 Thiol

Strategic Design of Deuteration Pathways for n-Octane Backbone

The foundational step in synthesizing 1-Octane-D17-thiol is the incorporation of deuterium (B1214612) atoms onto the n-octane carbon skeleton. The strategic design of this deuteration process is critical to achieve the desired isotopic enrichment and regioselectivity.

Regioselective Deuterium Incorporation Techniques

Achieving regioselective deuteration, the precise placement of deuterium at specific positions, is a key challenge. While the goal for this compound is perdeuteration of the alkyl chain, various methods offer different levels of control.

Catalytic hydrogen-deuterium (H/D) exchange reactions are a primary method for deuterating alkanes. acs.org These reactions typically employ a heterogeneous catalyst, such as platinum or rhodium on a carbon support (Pt/C or Rh/C), in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). scispace.comresearchgate.net For instance, a mixed catalytic system of Pt/C and Rh/C in a solvent mixture of deuterated isopropanol (B130326) (i-PrOD-d8) and D₂O has been shown to be effective for the multiple deuteration of linear and branched alkanes under mild conditions. researchgate.net The mechanism involves the activation of C-H bonds by the transition metal catalyst, facilitating their exchange with deuterium. acs.org

Another approach involves the use of solid nanoscopic Lewis acids, such as high-surface aluminum trifluoride (HS-AlF₃), which can catalyze H/D exchange at aliphatic C-H bonds at moderate temperatures. scispace.com Furthermore, photocatalytic methods have emerged, utilizing a photocatalyst in conjunction with a thiol catalyst and D₂O to deuterate hydridic C(sp³)–H bonds. rsc.org

For more targeted deuteration, functional groups can direct the isotopic exchange. For example, the α-position to a hydroxyl group in alcohols can be selectively deuterated using a ruthenium on carbon (Ru/C) catalyst with hydrogen gas and D₂O. scispace.comresearchgate.net While not directly applicable to producing a fully deuterated chain, this highlights the principle of directing deuteration.

Isotopic Purity Enhancement Strategies for Deuterated Alkanes

Maximizing the isotopic purity, meaning the percentage of hydrogen atoms replaced by deuterium, is crucial. Isotopic enrichment is defined as the mole fraction of the isotope expressed as a percentage. isotope.com Several strategies are employed to enhance this purity.

Running H/D exchange reactions for extended periods is a common practice. For example, the liquid-phase exchange of n-hexadecane with deuterium gas over a palladium-on-carbon catalyst for 316 hours resulted in 99.4% deuteration. cdnsciencepub.com The choice of catalyst and reaction conditions also plays a significant role. For instance, a combination of Pt/C and Rh/C catalysts has been shown to achieve high levels of deuteration in various alkanes. researchgate.net

The use of a significant excess of the deuterium source, such as D₂O, is also standard practice in H/D exchange reactions, as these are often equilibrium processes. acs.org To achieve high isotopic enrichment, driving the equilibrium towards the deuterated product is necessary. acs.org

Purification techniques are also vital. After the reaction, the deuterated alkane is typically separated from the catalyst and any remaining starting materials or byproducts. Techniques like vacuum distillation can be employed to purify the final product. cdnsciencepub.com The isotopic purity is then confirmed using analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comepj-conferences.org

Precursor Material Synthesis and Deuterium Isotopic Tagging

The synthesis of this compound necessitates the preparation of a suitable deuterated precursor, which is then functionalized with a thiol group.

Synthesis of Fully Deuterated Octane (B31449) Precursors (n-Octane-D18)

The primary precursor for this compound is fully deuterated n-octane, or n-Octane-D18. The synthesis of perdeuterated hydrocarbons like n-Octane-D18 can be achieved through several methods.

Gas-phase exchange with deuterium gas is a well-established technique for deuterating low molecular weight hydrocarbons. cdnsciencepub.com However, for higher molecular weight alkanes like octane, liquid-phase exchange reactions are often more practical. cdnsciencepub.com These reactions involve heating the liquid hydrocarbon with deuterium gas in the presence of a catalyst, such as platinum or palladium on a carbon support. cdnsciencepub.com This method has been successfully used to prepare a range of perdeuterated saturated hydrocarbons with high isotopic and chemical purity. cdnsciencepub.com

Catalytic exchange using a deuterated solvent is another common method. smolecule.com For example, n-octane can be deuterated using catalysts that facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O. smolecule.com A combination of heterogeneous catalysts like Pt/C and Rh/C in a deuterated solvent system has proven effective for achieving high deuteration levels in alkanes. researchgate.net

The chemical formula for n-Octane-D18 is CD₃(CD₂)₆CD₃, and it has a molecular weight of approximately 132.34 g/mol . smolecule.comsigmaaldrich.com It is commercially available with isotopic purities of around 98 atom % D. sigmaaldrich.com

Functionalization Methodologies for Thiol Group Introduction

Once the perdeuterated octane precursor is obtained, the next step is the introduction of the thiol (-SH) group. This is typically achieved through a substitution reaction on a functionalized deuterated octane derivative.

A common strategy involves the conversion of the deuterated alkane into an alkyl halide, such as 1-bromo-octane-d17. This can then be reacted with a sulfur nucleophile to introduce the thiol group. For example, reacting an alkyl bromide with a source of sulfur can yield the corresponding thiol.

Another approach is the C-H xanthylation of the deuterated alkane, followed by conversion to the thiol. This method involves the reaction of the alkane with an N-xanthylamide in the presence of blue LEDs, which can then be converted to the thiol in excellent yield. scispace.com

Furthermore, radical reactions offer a pathway for thiol introduction. For instance, the reaction of xanthates with D₂O can generate a deuterated thiol in situ, which can then participate in further reactions. mdpi.com

Reaction Condition Optimization for High Yield and Isotopic Integrity

Optimizing reaction conditions is paramount to ensure both a high yield of the final product and the preservation of its isotopic integrity.

For the deuteration step, factors such as temperature, pressure, reaction time, catalyst choice, and the ratio of deuterium source to substrate are critical. For instance, liquid-phase deuteration of n-alkanes over a supported metal catalyst is typically carried out at temperatures between 190-200 °C. cdnsciencepub.com The choice of catalyst can significantly impact the efficiency and selectivity of the deuteration. scispace.comresearchgate.net

In the functionalization step to introduce the thiol group, the reaction conditions must be carefully controlled to avoid side reactions and maintain the high isotopic enrichment of the deuterated chain. For example, when using a thiol-ene reaction, the choice of initiator and reaction conditions can affect the yield and the potential for side reactions like cyclization. umd.edu The use of base or nucleophilic catalysts in thiol-Michael additions needs to be optimized to ensure rapid and complete conversion. nsf.gov

Throughout the synthesis, it is crucial to use analytical techniques such as NMR and mass spectrometry to monitor the progress of the reactions and to verify the structure and isotopic purity of the intermediates and the final this compound product. cdnsciencepub.comepj-conferences.org

Catalytic Systems for Thiol Synthesis from Deuterated Intermediates

For the deuteration of the alkyl chain precursor, transition metal catalysts are often employed. For example, catalytic transfer deuteration using deuterium donors can be an effective method for introducing deuterium into organic molecules. acs.org While not specific to perdeuteration of an octane chain, these methods highlight the catalytic approaches available for deuterium incorporation.

In the context of thiol synthesis from alkyl halides, phase transfer catalysts like tetrabutylammonium (B224687) bromide are known to be effective in the reaction between sodium hydrosulfide (B80085) and n-octyl bromide, suggesting their potential utility in the synthesis of the deuterated analogue to improve reaction kinetics. researchgate.net

The following table summarizes some catalytic systems relevant to the synthesis of precursors for this compound.

Catalytic SystemReaction TypeRelevance to this compound Synthesis
Solid super acid (e.g., SO₄²⁻/ZrO₂-ZnO)Bromination of n-octanolSynthesis of 1-bromooctane (B94149) precursor. researchgate.net
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)Thiolation of n-octyl bromidePotential to enhance the conversion of 1-bromooctane-d17 (B156864) to this compound. researchgate.net
Transition Metal Catalysts (e.g., Iridium complexes)Transfer deuteration of unsaturated C-C bondsGeneral method for deuterium incorporation into organic scaffolds. acs.org

Stereochemical Control in Deuterated Alkyl Chain Formation

Achieving specific stereochemical control during the formation of a perdeuterated alkyl chain like that in this compound presents significant challenges, particularly if the synthesis involves radical reactions.

For instance, if the precursor, 1-bromooctane-d17, is synthesized via radical halogenation of octane-d18, the stereochemistry at the carbon atom undergoing halogenation is likely to be randomized. Radical halogenation proceeds through a trigonal planar radical intermediate. chemistrysteps.comjove.compressbooks.pub The subsequent attack by the halogen can occur from either face of the planar radical with nearly equal probability, leading to a racemic mixture if a new chiral center is formed. chemistrysteps.comjove.com

If a chiral starting material is used and the reaction occurs at a different site, a mixture of diastereomers may be formed, often in unequal amounts due to the influence of the existing stereocenter. jove.com However, for a fully deuterated, achiral alkane like octane-d18, the primary concern is the regioselectivity of the halogenation rather than stereoselectivity. To obtain 1-bromooctane-d17 specifically, methods that allow for terminal functionalization would be necessary to avoid a mixture of isomers.

The table below outlines the expected stereochemical outcomes for radical halogenation under different scenarios.

Starting MaterialReaction SiteStereochemical Outcome
AchiralCreates a new stereocenterRacemic mixture of enantiomers. chemistrysteps.comjove.com
ChiralAt the existing stereocenterRacemization at that center. jove.com
ChiralAt a different carbon, creating a new stereocenterMixture of diastereomers. jove.com

Advanced Purification Techniques and Isotopic Verification

The purification of this compound requires methods that can separate the desired product from starting materials, byproducts, and any non-deuterated or partially deuterated species. Given the propensity of thiols to oxidize to disulfides, purification should ideally be carried out under an inert atmosphere. chemicalforums.com

Common purification techniques for thiols include:

Distillation: Vacuum distillation is a highly effective method for purifying volatile thiols, as it allows for separation based on boiling point at reduced temperatures, minimizing thermal decomposition and oxidation. chemicalforums.com

Chromatography: Column chromatography can be used, but the choice of stationary phase is critical as some materials, like silica (B1680970) gel, can promote the oxidation of thiols to disulfides. chemicalforums.com

Extraction: Liquid-liquid extraction can be employed to remove impurities. For instance, washing with aqueous base can remove acidic impurities. acs.org

Isotopic Verification is crucial to confirm the level of deuteration and the structural integrity of this compound. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed. rsc.org

High-Resolution Mass Spectrometry (HR-MS): ESI-HRMS is a powerful tool for determining isotopic purity. nih.gov By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuteration can be accurately calculated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is used to check for the absence of protons at the deuterated positions. The isotopic purity can be estimated by comparing the integrals of any residual proton signals to a known internal standard. masterorganicchemistry.com

²H NMR directly observes the deuterium nuclei, confirming their presence and location within the molecule. masterorganicchemistry.com

¹³C NMR can also be used, as the resonance of a carbon atom shifts slightly when bonded to deuterium instead of protium (B1232500) (an isotopic shift), which can be used to quantify site-specific deuterium content. rsc.org

The following table summarizes the analytical techniques used for isotopic verification:

TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HR-MS)Isotopic distribution, overall percentage of deuteration. nih.govresearchgate.net
¹H NMR SpectroscopyAbsence of protons at labeled sites, estimation of isotopic purity. masterorganicchemistry.com
²H NMR SpectroscopyDirect detection and quantification of deuterium. masterorganicchemistry.com
¹³C NMR SpectroscopySite-specific deuteration levels via isotopic shifts. rsc.org

Advanced Spectroscopic Investigations of 1 Octane D17 Thiol

Vibrational Spectroscopy for Deuterated Alkane Chain Dynamics

Vibrational spectroscopy is a cornerstone for understanding the conformational order and dynamics of molecular chains. In the context of 1-Octane-D17-thiol, the focus shifts from the typical C-H stretching region to the distinct C-D stretching modes, offering a clear window into the behavior of the deuterated alkyl chain.

Deuterium-Specific Raman Spectroscopy of C-D Stretching Modes

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules. In deuterated compounds, the C-D stretching vibrations appear in a spectral region (typically 2100-2250 cm⁻¹) that is free from the congestion of C-H stretching modes (2800-3000 cm⁻¹). ustc.edu.cnnih.govustc.edu.cn This separation eliminates complications from Fermi resonance, which often complicates the C-H stretching region, allowing for a more direct interpretation of chain conformation and packing. ustc.edu.cnustc.edu.cn

First-principles anharmonic vibrational calculations for deuterated long-chain hydrocarbons show good agreement with experimental liquid-state Raman spectra. nih.gov The C-D stretching region can be resolved into contributions from the symmetric and antisymmetric stretches of the CD₂ (methylene) and terminal CD₃ (methyl) groups. The positions of these bands are sensitive to the local environment and conformational order of the alkyl chain. For instance, an increase in gauche defects within the chain leads to a broadening and shifting of the Raman bands.

Table 1: Representative Raman Frequencies for C-D Stretching Modes in Deuterated Alkanes

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
νs(CD₂) ~2120 - 2140 Symmetric stretching of methylene (B1212753) groups. Its intensity and position are sensitive to chain packing.
νs(CD₃) ~2170 - 2180 Symmetric stretching of the terminal methyl group.
νas(CD₂) ~2200 - 2220 Antisymmetric stretching of methylene groups.
νas(CD₃) ~2240 - 2250 Antisymmetric stretching of the terminal methyl group. Often appears as a distinct band. nih.govustc.edu.cn

Note: These are typical values for long-chain deuterated alkanes and may vary slightly for this compound depending on its physical state (liquid, solid, or in a self-assembled monolayer).

Low-Temperature Fourier-Transform Infrared (FTIR) Absorption Studies

Low-temperature FTIR spectroscopy is employed to study the structure and intermolecular interactions within condensed phases of molecules like this compound, particularly in self-assembled monolayers (SAMs). As the temperature is lowered, thermal energy is reduced, leading to a more ordered, crystalline-like state. This increased order is reflected in the vibrational spectra.

For alkanethiol SAMs on gold, studies have shown that the vibrational bands associated with the alkyl chain become sharper and may shift in frequency at low temperatures. mdpi.com For this compound, cooling would lead to a decrease in gauche defects and an increase in the all-trans conformation of the alkyl chain. This conformational ordering affects the C-D stretching vibrations. It is expected that the C-D stretching modes would shift to lower frequencies and the band intensities would increase as the temperature is decreased, providing evidence of coupling between the stretching modes and lower energy vibrational modes. This behavior is analogous to that observed for hydrogenated alkanethiols.

When forming SAMs, the thiol molecules can decompose on the Au(111) surface at low temperatures. mdpi.com The structure of these monolayers can be complex, and techniques like infrared reflection-absorption spectroscopy (IRRAS), a variant of FTIR, are essential for characterization. For IRRAS analysis of deuterated alkanethiol SAMs, a background spectrum is often recorded using a fully deuterated alkanethiol monolayer. acs.org

Sum Frequency Generation (SFG) Spectroscopy on Interfacial Orientations

Sum frequency generation (SFG) is a surface-specific nonlinear optical spectroscopy technique that provides information about the structure and orientation of molecules at an interface. uh.edu Since SFG is forbidden in centrosymmetric media, it selectively probes the interface where this symmetry is broken, such as the surface of a this compound SAM. uh.eduacs.org

When studying SAMs of this compound, SFG is particularly useful for determining the orientation of the terminal methyl (CD₃) group. researchgate.netnih.gov By analyzing the intensity and phase of the CD₃ symmetric and antisymmetric stretching modes, the average tilt angle of the methyl group relative to the surface normal can be calculated. researchgate.netnih.govresearchgate.net This provides critical information about the packing and order of the monolayer.

To isolate the signal from the terminal group and avoid interference from the rest of the chain, mixed monolayers are often used. For instance, a small amount of hydrogenated octanethiol could be mixed with this compound. In this case, SFG would probe the CH₃ stretching region. Conversely, SFG studies on a pure this compound monolayer would focus on the C-D stretching region, where the terminal CD₃ resonances would provide information on the orientation of the chain end. uh.edu The SFG spectra of deuterated methyl groups often appear as dips, and their orientation can be determined relative to a known standard, like the nonresonant background from a gold substrate. uh.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in both solution and the solid state. For this compound, both ²H and ¹³C NMR provide complementary information.

Deuterium (B1214612) (²H) NMR Relaxation Dynamics in Solution and Solid State

Deuterium (²H) NMR is highly sensitive to molecular motion. The relaxation of the deuterium nucleus is dominated by the quadrupolar interaction, which is modulated by the reorientation of the C-D bond. This makes ²H NMR an excellent probe for studying the dynamics of the deuterated alkyl chain of this compound.

In solution, ²H NMR relaxation measurements, such as the spin-lattice relaxation time (T₁), provide information on fast molecular motions (picosecond to nanosecond timescale). The T₁ values typically vary along the alkyl chain, reflecting a gradient of mobility, with the terminal CD₃ group being the most mobile.

In the solid state or in ordered systems like SAMs, ²H NMR lineshapes are sensitive to slower motions (microsecond to millisecond timescale). mdpi.commsu.edu The quadrupolar splitting observed in the ²H NMR spectrum can be used to calculate the order parameter (S_CD) for each C-D bond. The order parameter describes the degree of motional restriction of the bond vector relative to a director of local ordering. For an alkyl chain, S_CD values typically decrease from the thiol headgroup towards the terminal methyl group, indicating increasing motional freedom. Studies on similar deuterated surfactant systems have shown that order parameters can be determined from the relaxation data. rsc.org

Table 2: Representative ²H NMR Relaxation Parameters for Deuterated Alkyl Chains

Parameter Description Typical Information Obtained
Spin-Lattice Relaxation Time (T₁) The time constant for the nuclear spins to return to thermal equilibrium along the main magnetic field. Characterizes fast molecular motions (ps-ns), such as bond rotations and trans-gauche isomerizations. mdpi.comresearchgate.net
Spin-Spin Relaxation Time (T₂) The time constant for the decay of transverse magnetization. Sensitive to slower motions (µs-ms) and chemical exchange processes. nih.gov

Carbon-13 (¹³C) NMR Chemical Shift Perturbations and Spin-Lattice Relaxation

Carbon-13 (¹³C) NMR provides information on the carbon backbone of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment.

In this compound, the ¹³C chemical shifts will be very similar to those of its hydrogenated counterpart, 1-octanethiol (B94742). However, the replacement of hydrogen with deuterium induces small changes in the ¹³C chemical shifts, known as deuterium isotope shifts. These shifts are typically small (upfield) and are most pronounced for the carbon directly attached to deuterium and decrease with distance.

Spin-lattice relaxation times (T₁) of the ¹³C nuclei are dominated by the dipole-dipole interaction with directly attached protons. In this compound, this primary relaxation mechanism is replaced by the weaker ¹³C-¹H interaction with the single thiol proton and ¹³C-²H dipolar interactions. Consequently, the ¹³C T₁ values are expected to be significantly longer than in 1-octanethiol. Similar to ²H T₁ values, ¹³C T₁ values show a gradient along the alkyl chain, reflecting the local dynamics. Studies on n-alkanes have shown that the mobility is lower in the middle of the chain compared to the ends. koreascience.krkoreascience.krresearchgate.net A study on ¹³C₁-labeled octanethiol on gold nanoparticles showed that the chemical shift and relaxation rates are sensitive to the particle size, indicating changes in the electronic environment at the metal-ligand interface. nih.govacs.org

Table 3: Typical ¹³C Chemical Shifts and T₁ Relaxation Times for an Octyl Chain

Carbon Position Approximate Chemical Shift (ppm vs. TMS) for 1-Octanethiol nih.govsigmaaldrich.com Expected T₁ Behavior in this compound
C1 (α to S) ~25 Longest T₁ among methylene carbons due to proximity to heavy sulfur atom and slower motion. nih.gov
C2 ~34 Shorter T₁ than C1, reflecting increased mobility.
C3-C6 ~28-32 T₁ values generally decrease towards the center of the chain, indicating restricted motion. koreascience.krkoreascience.kr
C7 ~23 Longer T₁ than the central carbons.
C8 (terminal CH₃) ~14 Shortest T₁ due to the highest degree of motional freedom (e.g., rotation of the methyl group). koreascience.kr

Note: The chemical shifts are for the hydrogenated analog, 1-octanethiol. Deuteration will cause minor upfield shifts. T₁ behavior is a qualitative prediction based on general principles of NMR relaxation in alkyl chains.

Solid-State NMR for Conformational Analysis of Alkyl Chains

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the conformational order and dynamics of the alkyl chains in this compound SAMs. The use of deuterium (²H) labeling is particularly advantageous. ²H solid-state NMR studies provide detailed information about the motion and orientation of the C-D bonds within the alkyl chain. researchgate.net

In a well-ordered SAM, the alkyl chains are typically in an all-trans conformation. The dynamics of these chains can be characterized by rotational motions around the molecular axis. Variable temperature ²H NMR experiments reveal changes in the conformational order, such as the introduction of gauche defects, as the temperature increases. researchgate.net For instance, studies on similar deuterated alkanethiol systems have shown that a thermally induced phase transition from a predominantly all-trans conformation to a disordered state with a significant gauche population can be observed. researchgate.net

The analysis of the ²H NMR lineshape can quantify the degree of orientational order, often expressed through an order parameter. For example, in highly ordered systems, the orientation of specific C-D bonds with respect to the helix axis can be determined with high precision. nih.gov This allows for a detailed understanding of how the octyl chains of this compound pack on a substrate.

Table 1: Representative Solid-State NMR Observables for Conformational Analysis of Deuterated Alkanethiol SAMs

Parameter Description Typical Findings for Ordered SAMs
Quadrupolar Splitting The separation between the two peaks in a ²H NMR spectrum, which is related to the alignment of the C-D bond with respect to the magnetic field. Larger splitting indicates higher conformational order and restricted motion.
Order Parameter (S_CD) A quantitative measure of the time-averaged orientation of a C-D bond vector relative to the monolayer surface normal. Values approaching 1 indicate a highly ordered, all-trans chain conformation.
Spin-Lattice Relaxation (T1) The time constant describing how the nuclear spins return to thermal equilibrium along the main magnetic field. It is sensitive to molecular motions on the MHz frequency scale. T1 values vary along the chain, indicating a gradient of mobility from the headgroup to the tailgroup.
Lineshape Analysis The overall shape of the NMR signal, which reflects the distribution of molecular orientations and types of motion. Pake-pattern lineshapes are characteristic of well-defined orientations in a static powder sample. Motional narrowing occurs with increasing temperature.

Neutron Scattering Techniques for Molecular Motions and Supramolecular Assemblies

Neutron scattering techniques are exceptionally well-suited for studying deuterated compounds like this compound due to the significant difference in the neutron scattering cross-sections of hydrogen and deuterium. This allows for contrast variation methods that can highlight specific parts of a molecular assembly. osti.govepj-conferences.org

Quasielastic Neutron Scattering (QENS) for Alkane Chain Rotational and Translational Diffusion

QENS is a high-resolution energy spectroscopy technique that measures the small energy transfers occurring when neutrons scatter from moving atoms, providing detailed information about the geometry and timescale of diffusive and reorientational motions. rwth-aachen.deethz.ch For this compound SAMs, QENS can distinguish between different types of molecular motion, such as rotational diffusion of the entire molecule around its long axis and the translational diffusion of the molecule on the surface. rwth-aachen.deethz.ch

The use of deuterated chains is critical because it allows the incoherent scattering from the alkyl chain to be suppressed, enabling the study of other components or, conversely, to be the focus of the investigation without overwhelming signals from other hydrogenous species. ornl.govfrontiersin.org QENS can probe motions on timescales from picoseconds to nanoseconds. acs.org Studies on similar alkanethiol systems have used QENS to quantify the activation energies and relaxation times for these motions, finding that longer ligands generally have higher activation energies for precession due to stronger intermolecular interactions. ethz.chacs.org

Table 2: QENS Parameters for Analyzing Alkyl Chain Dynamics

Parameter Description Relevance to this compound
Elastic Incoherent Structure Factor (EISF) The ratio of purely elastic scattering to the total (elastic + quasielastic) scattering. It provides information about the geometry of the molecular motion. Can distinguish between localized rotation and unrestricted diffusion. For SAMs, it helps model the cone of precession for the alkyl chains.
Quasielastic Linewidth (Γ) The half-width at half-maximum (HWHM) of the Lorentzian function used to fit the quasielastic broadening. It is inversely proportional to the characteristic relaxation time of the motion. Provides the timescale for rotational and translational diffusion of the thiol molecules.
Diffusion Coefficient (D) A measure of the rate of translational motion. It is derived from the Q-dependence of the quasielastic linewidth. Quantifies the mobility of this compound molecules on the substrate surface.
Activation Energy (Ea) The energy barrier that must be overcome for a specific diffusive or rotational process to occur. It is determined from the temperature dependence of the diffusion coefficient or relaxation time. Reveals the strength of the molecule-substrate and molecule-molecule interactions governing the dynamics.

Small-Angle Neutron Scattering (SANS) for Assembly Size and Shape Determination

SANS is used to study the structure of materials on a length scale of approximately 1 to 100 nanometers. cas.cn When this compound is used to form supramolecular assemblies, such as micelles or functionalized nanoparticles in solution, SANS can determine their size, shape, and aggregation state. researchgate.net

The power of SANS is greatly enhanced by contrast variation. By using deuterated this compound and varying the deuterium content of the solvent (e.g., mixtures of H₂O and D₂O), specific components of an assembly can be made "invisible" to the neutrons. nih.gov This allows for the unambiguous determination of the structure of the core, the shell, or the entire particle. researchgate.netrsc.org For example, in a study of mixed-ligand nanoparticles, SANS with selective deuteration of the ligands was used to confirm the presence of striped domains on the nanoparticle surface. researchgate.netrsc.org

Table 3: SANS Data for Characterizing this compound Assemblies

Parameter Description Information Gained
Scattering Vector (Q) Related to the scattering angle, it defines the length scale being probed (Q = 4πsin(θ)/λ). Data is collected over a range of Q to build a scattering profile.
Scattering Intensity (I(Q)) The number of neutrons scattered as a function of Q. The shape of the I(Q) curve reveals information about the size and shape of the scattering objects.
Radius of Gyration (Rg) A measure of the overall size of the assembly, extracted from the low-Q region of the scattering curve. Provides the average dimension of a nanoparticle or micelle.
Scattering Length Density (SLD) A measure of the coherent neutron scattering strength of a material. Contrast matching by adjusting the solvent SLD to match that of a specific component (e.g., the deuterated alkyl chain) makes that component "invisible".

X-ray Based Spectroscopies (e.g., NEXAFS, XPS) for Surface Chemical Environments

X-ray spectroscopies are surface-sensitive techniques that provide information about the elemental composition, chemical state, and molecular orientation of adsorbates on a substrate.

Core-Level Shifts and Bonding Analysis in Thiolates

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical bonding environment at a surface. nih.gov When this compound chemisorbs onto a metal surface like gold, it forms a thiolate species (R-S-). XPS can confirm the formation of the sulfur-metal bond by analyzing the S 2p core-level spectrum.

The binding energy of the S 2p electrons in a thiolate is distinctly different from that in a free thiol (R-SH). High-resolution XPS can resolve the S 2p doublet (S 2p₃/₂, S 2p₁/₂) and show a shift to a lower binding energy upon covalent bond formation with the metal. For alkanethiols on gold, the S 2p₃/₂ peak is typically observed around 162 eV, indicating the formation of a gold-thiolate bond. diva-portal.orgmdpi.com The precise binding energy can be influenced by the local chemical environment and adsorption site. rsc.org Furthermore, shifts in the substrate's core levels (e.g., Au 4f) can also provide evidence of charge transfer and bond formation. researchgate.net

Table 4: Typical XPS Core-Level Binding Energies for Alkanethiolates on Gold

Core Level Species Typical Binding Energy (eV) Significance
S 2p₃/₂ Gold-Thiolate (Au-S-R) ~162.0 Confirms chemisorption and formation of the thiolate species. diva-portal.orgmdpi.com
S 2p₃/₂ Physisorbed/Unbound Thiol (R-SH) ~163.5 Indicates the presence of non-covalently bonded or multilayer thiol molecules. diva-portal.org
C 1s Alkyl Chain (-CH₂-) ~285.0 Primary peak for the hydrocarbon chain; its intensity can be used to estimate monolayer thickness and coverage. acs.org
Au 4f₇/₂ Bulk Gold 84.0 Reference peak for the gold substrate.
Au 4f₇/₂ Surface Gold (bonded to S) Shifted from bulk value A surface core-level shift indicates charge transfer between the gold substrate and the sulfur headgroup. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for determining the orientation of molecules within a SAM. figshare.com The technique involves exciting a core-level electron (e.g., from the Carbon K-shell) to unoccupied molecular orbitals. The intensity of these transitions is dependent on the orientation of the molecule's orbitals relative to the polarization vector of the incident X-ray beam. diva-portal.org

By measuring NEXAFS spectra at different angles of X-ray incidence (angle-resolved NEXAFS), the average tilt angle of the alkyl chains in the this compound monolayer with respect to the surface normal can be determined. nih.gov For well-ordered alkanethiol SAMs, the alkyl chains are generally oriented close to the surface normal. diva-portal.org The analysis of the dichroism (the intensity variation with angle) of the σ(C-H) and σ(C-C) resonances provides a quantitative measure of this molecular orientation. figshare.com Studies have shown that longer alkyl chains tend to form more highly ordered monolayers with smaller tilt angles. nih.govaip.org

Table 5: NEXAFS Analysis for Molecular Orientation of Alkanethiol SAMs

Resonance Transition Polarization Dependence Information Derived
σ* (C-H) C 1s → σ*(C-H) Intensity is maximized when the electric field vector is parallel to the C-H bonds. Used in conjunction with other resonances to determine the overall chain orientation.
σ* (C-C) C 1s → σ*(C-C) Intensity is maximized when the electric field vector is parallel to the C-C bonds along the molecular backbone. Strong angular dependence (dichroism) indicates a high degree of molecular order and an upright orientation. diva-portal.org
Rydberg C 1s → Rydberg states Sharp features just below the ionization potential. Can also exhibit dichroism that aids in orientation analysis.

Mechanistic Pathways and Kinetic Isotope Effects Involving 1 Octane D17 Thiol

Unraveling Reaction Mechanisms Using Deuterated Tracers

Radical Reaction Mechanisms Involving Deuterated Thiol Species

Thiols are well-known participants in radical reactions, primarily due to the relatively weak sulfur-hydrogen bond (S-H), which has a bond dissociation energy (BDE) of approximately 87-90 kcal/mol. acs.org This allows for the ready formation of a thiyl radical (RS•) through initiation by light, heat, or a radical initiator. illinois.edu

The general mechanism for a radical-mediated thiol-ene reaction proceeds via a chain reaction:

Initiation: A radical initiator abstracts the hydrogen (or deuterium) atom from the thiol, generating a thiyl radical.

R-SD + Initiator• → RS• + Initiator-D

Propagation: The electrophilic thiyl radical adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. acs.orgillinois.edu This new radical then abstracts a hydrogen (or deuterium) atom from another thiol molecule, regenerating the thiyl radical and continuing the chain. illinois.edu

RS• + CH₂=CHR' → RS-CH₂-C•HR'

RS-CH₂-C•HR' + R-SD → RS-CH₂-CHDR' + RS•

A primary kinetic isotope effect is expected if the cleavage of the S-D bond is the rate-determining step. Since the S-D bond is stronger than the S-H bond, reactions involving hydrogen atom transfer (HAT) from a deuterated thiol are slower than those with its protonated counterpart. princeton.edu

Research into electron transfer (ET) across self-assembled monolayers of protonated and deuterated thiols on gold electrodes has revealed significant KIEs. chemrxiv.org The magnitude and nature of the KIE (normal or inverse) were found to depend on the tunneling mechanism, which is influenced by the thiol chain length. chemrxiv.org For medium-chain thiols, where through-space tunneling is significant, a normal KIE of ~2 was observed. chemrxiv.org Conversely, for long-chain thiols, where through-bond tunneling dominates, an inverse KIE of ~0.25 was measured. chemrxiv.org These findings highlight the substantial contribution of vibrational modes at the gold-thiol interface to the ET process, which are significantly altered upon deuteration. chemrxiv.org

Table 1: Kinetic Isotope Effects (KIE) in Electron Transfer for Deuterated Thiols

This table illustrates the relationship between thiol chain length, the dominant electron tunneling mechanism, and the observed Kinetic Isotope Effect (kH/kD). Data is based on findings from studies on self-assembled monolayers. chemrxiv.org

Thiol Chain LengthDominant Tunneling MechanismObserved KIE (kH/kD)Interpretation
Medium (e.g., C6)Through Space~2.0Normal KIE: S-H/S-D bond vibrations significantly impact the rate-determining step.
Long (e.g., C12, C16)Through Bond~0.25Inverse KIE: Suggests a pre-equilibrium or transition state geometry change upon deuteration.
Octanethiol (C8)Mixed / Intermediate*Not explicitly measured, but expected to be between 0.25 and 2.0The KIE for an 8-carbon chain like octanethiol would likely represent a transition between the two regimes.

Nucleophilic and Electrophilic Substitution Pathways

Thiols and their corresponding thiolates are versatile reagents in substitution reactions.

Nucleophilic Pathways: The deprotonation of a thiol yields a thiolate anion (RS⁻), which is an excellent nucleophile. organic-chemistry.orgresearchgate.net In the case of 1-octane-d17-thiol, the resulting C₈D₁₇S⁻ anion can participate in bimolecular nucleophilic substitution (Sₙ2) reactions, attacking an electrophilic carbon and displacing a leaving group. researchgate.netresearchgate.net

C₈D₁₇S⁻ + R'-X → C₈D₁₇S-R' + X⁻

In this Sₙ2 mechanism, the bonds to deuterium (B1214612) on the octyl chain are not formed or broken during the reaction. Therefore, the KIE would be a secondary effect, which is typically small (close to 1.0), arising from changes in hyperconjugation or steric effects between the reactant and the transition state.

Electrophilic Pathways: While thiols are not typically considered strong electrophiles, they can react with strong nucleophiles. A more common scenario involves the reaction of alkenes with thiols under acidic conditions, known as the acid-catalyzed thiol-ene (ACT) reaction. rsc.org This pathway is distinct from the radical-mediated version as it proceeds via a cationic intermediate with Markovnikov regioselectivity. rsc.org

Protonation: An acid protonates the alkene, forming a carbocation intermediate (the more stable carbocation is favored).

H⁺ + CH₂=CHR' → ⁺CH₃-CHR'

Nucleophilic Attack: The neutral thiol acts as a nucleophile, attacking the carbocation.

⁺CH₃-CHR' + C₈D₁₇SH → C₈D₁₇S⁺(H)-CH(CH₃)R'

Deprotonation: A base (e.g., solvent) removes the proton from the sulfur to yield the final thioether product.

C₈D₁₇S⁺(H)-CH(CH₃)R' + B → C₈D₁₇S-CH(CH₃)R' + BH⁺

Deuteration of the thiol in this case (C₈D₁₇SH) would not be expected to produce a significant primary KIE, as the S-H bond is broken in a fast, non-rate-determining deprotonation step after the nucleophilic attack.

Table 2: Comparison of Radical vs. Acid-Catalyzed Thiol-Ene Reaction Pathways

This table contrasts the key features of the two primary mechanisms for thiol-ene reactions.

FeatureRadical Thiol-EneAcid-Catalyzed Thiol-Ene (ACT)
InitiatorUV light, thermal initiator illinois.eduBrønsted or Lewis acid rsc.org
IntermediateThiyl radical (RS•) illinois.eduCarbocation (⁺CHR-CH₃) rsc.org
RegioselectivityAnti-Markovnikov illinois.eduMarkovnikov rsc.org
Oxygen SensitivityGenerally not inhibited Not applicable

Influence of Deuterated Solvents on Reaction Kinetics and Thermodynamics

Replacing a standard protic solvent (e.g., H₂O, CH₃OH) with its deuterated analogue (e.g., D₂O, CD₃OD) can significantly alter reaction rates and equilibria, an effect known as the Solvent Isotope Effect (SIE). chem-station.com This phenomenon is a critical tool for diagnosing reaction mechanisms, as it can reveal the involvement of solvent molecules in the rate-determining step. chem-station.comnih.gov

If a proton transfer from the solvent is part of the rate-limiting step, a primary KIE will be observed (typically kH/kD > 1). Conversely, an inverse isotope effect (kH/kD < 1) can occur, for instance, if a protonated intermediate is formed in a rapid pre-equilibrium step before the rate-determining step. chem-station.com For example, the acid-catalyzed hydrolysis of esters is often about twice as fast in D₂O as in H₂O. chem-station.com

In the context of thiol reactions, the SIE provides crucial mechanistic insights.

In a study of the addition of various thiols to nitro-conjugated linoleic acid, the absence of a deuterium solvent KIE (k(H₂O)/k(D₂O) ≈ 1) was key evidence supporting a stepwise mechanism where the nucleophilic attack of the thiolate anion is the rate-determining step, rather than a solvent-mediated proton transfer. nih.gov

Conversely, in a photoredox-catalyzed three-component thiol-yne-ene reaction, experiments in deuterated methanol (B129727) (CD₃OD) resulted in the incorporation of two deuterium atoms into the final product. nih.gov This demonstrated that the solvent was the source of these atoms, which were incorporated via acid-base interactions rather than a direct hydrogen atom transfer from the thiol, thereby clarifying the reaction pathway. nih.gov

The equilibrium acidity of thiols is also affected by deuterated solvents. The acid dissociation constant (Ka) for a thiol is typically smaller in D₂O than in H₂O, meaning the thiol is a weaker acid in the deuterated solvent. acs.org This is due to the zero-point energy differences between the S-H/S-D and O-H/O-D bonds in the reactants and products.

Table 3: Expected Solvent Isotope Effects (SIE) for Different Thiol Reaction Mechanisms

This table summarizes the anticipated SIE (kH₂O/kD₂O) and its mechanistic implications for reactions involving thiols.

Reaction MechanismExpected SIE (kH₂O/kD₂O)Interpretation
Specific-acid catalysis (proton transfer in pre-equilibrium)< 1 (Inverse)The deuterated hydronium ion (D₃O⁺) is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated intermediate. chem-station.com
General-base catalysis (proton abstraction by solvent in RDS)> 1 (Normal)The O-H bond is broken more easily than the O-D bond in the rate-determining proton transfer step. chem-station.com
Nucleophilic attack of thiolate (solvent not in RDS)≈ 1 (No effect)Indicates that proton transfer involving the solvent is not part of the rate-determining step. nih.gov
Solvent as a reactant (e.g., source of H/D atoms)Product analysis shows D incorporationConfirms the direct participation of solvent molecules in the formation of the final product structure. nih.gov

Supramolecular Architectures and Intermolecular Interactions of 1 Octane D17 Thiol

Self-Assembly Processes in Solution and Condensed Phases

The self-assembly of alkanethiols is a cornerstone of supramolecular chemistry, driven by a delicate balance of forces including the strong affinity of sulfur for certain metal surfaces and the weaker van der Waals interactions between alkyl chains. sigmaaldrich.com In solution and condensed phases, these molecules can form a variety of ordered structures.

Micellar Formation and Aggregation Behavior of Deuterated Amphiphiles

Amphiphilic molecules like 1-octanethiol (B94742), possessing a hydrophilic head (thiol group) and a hydrophobic tail (octyl chain), can form micelles in solution. acs.org This process is primarily driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with a polar solvent. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). For long-chain alkanethiols, their low solubility in aqueous solutions often necessitates the use of co-surfactants or specific solvent systems to study micellization. acs.orgresearchgate.net For instance, the formation of alkanethiolate self-assembled monolayers (SAMs) on gold has been studied in aqueous micellar solutions of surfactants like hexaethylene glycol monododecyl ether (C12E6) and various n-alkyltrimethylammonium bromides (CmTAB). acs.orgresearchgate.net

The deuteration of the alkyl chain in 1-Octane-D17-thiol is expected to subtly influence its aggregation behavior. The C-D bond is slightly shorter and stronger than the C-H bond, and molecules with deuterated chains are often considered to have slightly weaker van der Waals interactions. This can lead to small changes in the CMC and the size and shape of the resulting micelles. Studies on other deuterated amphiphiles have shown that deuteration can affect the phase behavior of lipid bilayers, suggesting that intermolecular interactions are indeed modified by isotopic substitution. acs.org The aggregation of deuterated surfactants in various solvents is a subject of ongoing research, with the specific effects depending on the complex interplay between the surfactant and the solvent. mdpi.comnih.gov

Table 1: Comparison of Aggregation Properties of Alkanethiols and a Hypothetical Deuterated Analogue

Property1-Octanethiol in Micellar SolutionPredicted for this compoundRationale for Prediction
Critical Micelle Concentration (CMC) Dependent on co-surfactant and solvent system.Slightly higher than non-deuterated analogue.Weaker van der Waals interactions in deuterated chains may require a higher concentration to drive aggregation.
Aggregation Number Varies with conditions.Potentially slightly lower.Weaker interactions might lead to smaller, less stable aggregates.
Micelle Morphology Spherical, cylindrical, or vesicular depending on conditions. Likely similar morphologies, but phase boundaries may be shifted.The fundamental amphiphilic nature is unchanged, but the energetic landscape is subtly altered.

This table is illustrative and based on established principles of deuteration effects on analogous systems, as direct experimental data for this compound is not widely available.

Liquid Crystalline Phases and Mesophase Structures

Long-chain alkanethiols can exhibit liquid crystalline behavior, forming mesophases with degrees of order intermediate between a crystalline solid and an isotropic liquid. nih.gov The formation of these phases is highly dependent on temperature and the surrounding environment. In the context of self-assembled monolayers on surfaces, the arrangement of alkanethiol molecules can be highly ordered, resembling a two-dimensional crystal. sigmaaldrich.com Studies on the adsorption of alkanethiols onto gold surfaces from lyotropic liquid crystalline phases have shown that highly compact and well-ordered monolayers can be formed. researchgate.net

The anchoring of nematic liquid crystals on surfaces modified with alkanethiol SAMs has been a significant area of research. acs.orgresearchgate.net The orientation of the liquid crystal molecules is dictated by the structure and properties of the underlying SAM. Single-component SAMs of alkanethiols like 1-octanethiol typically induce planar or tilted anchoring of the liquid crystal molecules. acs.org The substitution of hydrogen with deuterium (B1214612) in this compound would likely have a minimal effect on the types of liquid crystalline phases formed, but could influence the transition temperatures between different phases due to the subtle changes in intermolecular forces. acs.org

Host-Guest Chemistry and Encapsulation Phenomena

The ability of molecules to form complexes through non-covalent interactions is the essence of host-guest chemistry. acs.org Alkanethiols can act as guests, being encapsulated within larger host molecules.

Binding Studies with Cyclodextrins and Molecular Cages

Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for a variety of guest molecules, including alkanethiols. nih.gov The hydrophobic alkyl chain of 1-octanethiol can be encapsulated within the cyclodextrin (B1172386) cavity in an aqueous environment. The formation of these inclusion complexes is a key principle in various applications, including drug delivery and sensor technology. nih.govresearchgate.net

Molecular dynamics simulations have been used to study the host-guest equilibrium of ferrocenyl alkanethiols within thio-β-cyclodextrin monolayers on gold surfaces. acs.org These studies show that the stability of the inclusion complex is dependent on the length of the alkyl spacer of the guest molecule. acs.orgresearchgate.net While specific binding studies with this compound are not documented, it is expected to form stable inclusion complexes with cyclodextrins of appropriate size, such as β-cyclodextrin. The deuteration of the octyl chain might slightly alter the thermodynamics of binding due to the modified van der Waals interactions within the hydrophobic cavity.

Table 2: Hypothetical Binding Parameters for 1-Octanethiol and this compound with β-Cyclodextrin

Guest MoleculeHost MoleculePredicted Association Constant (Ka)Predicted Thermodynamic Parameters
1-Octanethiol β-Cyclodextrin~10^4 M^-1 (Typical for similar guests)Enthalpically and entropically driven
This compound β-CyclodextrinPotentially slightly lower than 1-OctanethiolSubtle changes in ΔH and ΔS due to isotopic effects

This table presents hypothetical data based on typical values for similar host-guest systems and the known, subtle effects of deuteration.

Non-Covalent Interactions in Supramolecular Frameworks

The stability of supramolecular architectures is governed by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. rsc.orgmdpi.com In the self-assembly of this compound, van der Waals interactions between the deuterated alkyl chains are paramount. sigmaaldrich.com The collective strength of these seemingly weak forces dictates the packing and stability of the assembled structures, whether they be micelles in solution or monolayers on a surface.

Hydrogen/Deuterium Bonding Networks in Self-Assembled Systems

While van der Waals interactions dominate the association of the alkyl chains, the thiol headgroup can participate in hydrogen bonding. In self-assembled monolayers, particularly those with embedded functional groups like amides, extensive hydrogen-bonding networks can form between adjacent molecules. acs.orgresearchgate.netmdpi.com These networks significantly contribute to the stability and ordering of the monolayer.

For a simple alkanethiol like 1-octanethiol, the S-H···S hydrogen bonds are relatively weak compared to those involving more electronegative atoms like oxygen or nitrogen. However, they can still influence the packing of the molecules. In the case of this compound, the thiol headgroup contains a deuterium atom (S-D). The S-D bond has a different vibrational frequency and a slightly different bond length and strength compared to the S-H bond. Consequently, the deuterium bonds (S-D···S) will have different energies and geometries than the corresponding hydrogen bonds.

The effect of isotopic substitution on hydrogen bonding is a well-known phenomenon. Generally, deuterium bonds are considered slightly stronger than hydrogen bonds, which can lead to measurable differences in the properties of the assembled system. Studies on dipeptide-based gels have shown that switching the solvent from H2O to D2O can affect the kinetics of gelation and the final structure of the gel network, highlighting the importance of isotopic control over self-assembly. acs.org While the thiol group's contribution to hydrogen bonding in a pure 1-octanethiol assembly is less dominant than the hydrophobic interactions, the H/D substitution in the thiol headgroup of this compound represents another parameter that can be used to fine-tune the properties of the resulting supramolecular structures.

Spectroscopic Characterization of S-D···X Interactions

Spectroscopic techniques are essential for identifying and characterizing the weak intermolecular forces involving the thiol group, such as the deuterium bond (S-D···X, where X is an acceptor atom or a π-system).

Infrared (IR) and Raman spectroscopy are powerful tools for probing these interactions. The S-D stretching vibration has a lower frequency than the S-H stretch due to the increased mass of deuterium. When the thiol group engages in a deuterium bond, the S-D bond weakens, resulting in a "red shift" to an even lower frequency in the IR or Raman spectrum. researchgate.net Studies on similar thiol-aromatic interactions have shown that distinct absorbance bands can appear for "free" and "interacting" thiol groups. researchgate.netnih.gov For instance, a red shift of approximately 37 cm⁻¹ was observed for the interacting S-H peak in one study, indicating a significant perturbation of the bond upon forming an S-H/π interaction. researchgate.net A similar principle applies to S-D···X interactions, where the magnitude of the shift provides information about the interaction's strength. Raman spectroscopy has also been effectively used to monitor the progress of deuteration in thiols by observing the appearance and shift of characteristic vibrational bands. rsc.org

Inelastic Electron Tunneling Spectroscopy (IETS) has been employed to investigate self-assembled monolayers (SAMs) of both normal and deuterated octanethiols on gold surfaces. This technique can measure the vibrational modes of the molecules and has been used to study intermolecular tunneling processes within the SAM, providing further insight into the collective interactions. nii.ac.jp

Table 1: Illustrative Spectroscopic Shifts for Thiol Interactions Note: This table is illustrative, based on principles from related compounds, as specific spectral data for this compound is not broadly published.

Interaction Type Spectroscopic Method Typical Observation Implication
Free S-D IR/Raman Spectroscopy Single absorption band at characteristic S-D stretching frequency. No significant intermolecular interaction.
S-D···X IR/Raman Spectroscopy Appearance of a new, red-shifted absorption band at a lower frequency. researchgate.net Formation of a deuterium bond, weakening the S-D covalent bond.
Intermolecular Coupling Inelastic Electron Tunneling Spectroscopy (IETS) Observation of specific vibrational modes related to intermolecular processes. nii.ac.jp Evidence of collective interactions and tunneling between adjacent molecules.

Impact of Deuteration on Hydrogen Bonding Strength and Directionality

The substitution of protium (B1232500) (H) with deuterium (D) has a well-documented, albeit subtle, effect on the nature of hydrogen bonds. mdpi.com This phenomenon, known as the deuterium isotope effect, stems from the difference in mass between the two isotopes.

Deuterium has a lower zero-point vibrational energy compared to protium, which typically makes the covalent S-D bond slightly shorter and stronger than the S-H bond. mdpi.com However, this can have a counterintuitive effect on the non-covalent interaction. Computational and experimental studies on other molecules have shown that deuteration often reduces the strength of the resulting hydrogen bond. mdpi.com For example, the hydration energy of a histamine (B1213489) monocation was found to be slightly less favorable in D₂O than in H₂O, a difference attributed to modified hydrogen bonding interactions. mdpi.com

In the context of thiols, the S-H···X hydrogen bond is known to be relatively weak. Studies on deuterioisomeric methanethiols concluded that the differences in thermodynamic properties between the S-H and S-D bonded systems were insignificant, suggesting the weakness of the initial interaction makes the isotope effect less pronounced. osti.gov

Despite the potentially small energetic changes, the geometric impact can be significant. The alteration in bond length and strength upon deuteration can influence the preferred orientation and packing of molecules in the solid state, a phenomenon known as the geometric H/D isotope effect. researchgate.net This can affect the directionality of the S-D···X bond, ultimately influencing the entire supramolecular assembly. researchgate.net The kinetic isotope effect observed in reactions involving deuterated thiols, where the S-D bond is broken more slowly than the S-H bond, further confirms that deuteration impacts the bond's properties. fu-berlin.defigshare.com

Table 2: Comparative Properties of S-H vs. S-D Bonds and Interactions

Property S-H Bond S-D Bond Reference
Covalent Bond
Zero-Point Energy Higher Lower mdpi.com
Vibrational Frequency Higher Lower mdpi.com
Bond Length Longer Shorter mdpi.com
Intermolecular Interaction (X-H···A vs. X-D···A)
Interaction Strength Generally stronger Generally weaker mdpi.com
Geometric Effect Standard bond angles and distances Can lead to altered bond angles and packing ("Geometric Isotope Effect") researchgate.net
Reactivity (Kinetic Isotope Effect) Faster reaction rate Slower reaction rate fu-berlin.defigshare.com

Co-Crystallization and Solid-State Packing Influences of Deuterated Thiolates

Co-crystallization is a technique where two or more neutral molecular components are combined to form a single, well-defined crystalline structure through non-covalent interactions like hydrogen bonding and van der Waals forces. japsonline.com The introduction of deuterium into one of the components, such as in this compound, can have a profound impact on the co-crystallization process and the final solid-state arrangement. unipd.it

This influence is often described as "isotopic polymorphism," where the simple substitution of H with D can cause a compound or co-crystal to adopt a completely different crystal packing arrangement. researchgate.net Research on atomically precise gold nanoclusters protected by thiolates has highlighted the significant impact of the isotopic effect on the solid-state packing properties, with the crystal structure of a fully deuterated cluster demonstrating these changes. unipd.itunipd.it

The reason for this influence lies in the subtle changes to the intermolecular forces discussed previously. The minor modifications to the strength and directionality of the S-D···X deuterium bonds, when propagated throughout a crystal lattice, can alter the delicate balance of forces that dictates the most thermodynamically stable packing structure. researchgate.net This can result in changes to the unit cell parameters, crystal symmetry, and ultimately, the macroscopic properties of the material. Therefore, the co-crystallization of this compound with a given co-former may yield a crystal structure that is distinct from the one formed with its non-deuterated counterpart, 1-octanethiol.

Table 3: Factors in Solid-State Packing Influenced by Deuteration

Solid-State Property Potential Influence of Deuteration Underlying Cause
Crystal System / Space Group May change to a different symmetry ("Isotopic Polymorphism"). researchgate.net Altered network of intermolecular interactions due to changes in deuterium bond geometry.
Unit Cell Dimensions Small but measurable changes in lattice parameters. Cumulative effect of shorter/stronger covalent S-D bonds and altered intermolecular spacing.
Intermolecular Distances Changes in key distances, such as S-D···X vs. S-H···X. Geometric isotope effect. researchgate.net
Melting Point May be slightly higher or lower depending on the stability of the new packing arrangement. The overall lattice energy of the deuterated vs. non-deuterated crystal structure.

Surface Functionalization and Thin Film Assembly Using 1 Octane D17 Thiol

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers of alkanethiols on noble metal surfaces, particularly gold and silver, are a cornerstone of nanoscience and surface engineering. sigmaaldrich.comrsc.org The process involves the spontaneous organization of molecules from a solution or gas phase onto a substrate, forming a highly ordered molecular layer. uh.edu The formation of SAMs is driven by the strong affinity of the sulfur headgroup for the metal substrate and the van der Waals interactions between the alkyl chains. sigmaaldrich.com

Adsorption Kinetics and Thermodynamics of Deuterated Thiol on Gold and Silver

The formation of alkanethiol SAMs on gold and silver surfaces is a dynamic process that can be broadly divided into two main kinetic regimes: an initial, rapid adsorption phase followed by a slower organization phase. uh.edu The initial stage, occurring within minutes, involves the chemisorption of thiol molecules onto the metal surface, leading to approximately 80% surface coverage. diva-portal.org This is followed by a longer period of several hours where the molecules rearrange and desorb to minimize defects and maximize packing density.

The adsorption kinetics can be influenced by several factors, including the concentration of the thiol solution, the solvent, and the temperature. acs.org Studies on alkanethiols have shown that using a millimolar concentration of the thiol in a solvent like ethanol (B145695) typically leads to the formation of a well-ordered monolayer over a period of 12 to 24 hours. harvard.edusigmaaldrich.com While specific kinetic data for 1-Octane-D17-thiol is not extensively detailed in the provided results, the general principles of alkanethiol adsorption are applicable. The use of deuterated species is particularly valuable in kinetic studies using techniques like infrared spectroscopy, as the C-D stretching modes are shifted to a region with less interference from atmospheric water and other contaminants. harvard.edu

Packing Density, Molecular Orientation, and Conformational Order in Deuterated SAMs

The quality of a SAM is often defined by its packing density, the orientation of the molecules relative to the surface, and the conformational order of the alkyl chains. For typical alkanethiol SAMs on a gold (111) surface, the molecules adopt a (√3 × √3)R30° structure, where the alkyl chains are tilted by approximately 30 degrees from the surface normal. sigmaaldrich.comnii.ac.jp This tilt allows for optimal van der Waals interactions between the methylene (B1212753) units of neighboring chains. sigmaaldrich.com On silver (111), a different packing structure, a commensurate (√7 × √7)R19.1° structure, is often observed, leading to a smaller tilt angle of about 10-15 degrees. mdpi.com

The packing density of SAMs can be influenced by the nature of the headgroup and the length of the alkyl chain. uh.edubeilstein-journals.org For alkanethiols, a chain length of at least ten carbons is generally required to form a well-ordered, crystalline-like monolayer due to sufficient van der Waals interactions. sigmaaldrich.com The conformational order refers to the extent to which the alkyl chains are in an all-trans configuration, which is the lowest energy state. The presence of gauche defects indicates a more disordered, liquid-like state. harvard.edu

The use of deuterated thiols like this compound is instrumental in probing the conformational order. harvard.edu Infrared spectroscopy can distinguish between the stretching frequencies of C-H and C-D bonds, allowing for detailed analysis of chain conformation even in mixed monolayers or in the presence of hydrogenated contaminants. rsc.org The position of the methylene stretching modes in the infrared spectrum is a sensitive indicator of conformational order; for well-ordered, crystalline-like SAMs, the antisymmetric methylene stretching mode (d-) appears around 2918-2919 cm-1. harvard.edu

Table 1: Typical Structural Properties of Alkanethiol SAMs on Gold and Silver

PropertyGold (111)Silver (111)
Packing Structure (√3 × √3)R30°(√7 × √7)R19.1°
Alkyl Chain Tilt Angle ~30°~10-15°
Sulfur-Metal Bond Strength ~45 kcal/mol-

Note: The data in this table represents typical values for alkanethiol SAMs and may vary depending on the specific alkanethiol and preparation conditions.

Structural Characterization by X-ray Diffraction, Atomic Force Microscopy (AFM), and Scanning Tunneling Microscopy (STM)

A variety of surface-sensitive techniques are employed to characterize the structure of SAMs at the molecular level.

X-ray Diffraction (XRD) : Grazing incidence X-ray diffraction (GIXD) is a powerful tool for determining the lattice structure and packing of molecules within a SAM. uh.edu It can provide precise information about the unit cell dimensions and the tilt angle of the molecules.

Scanning Tunneling Microscopy (STM) : STM provides even higher resolution images of the molecular arrangement within the SAM, often with atomic-scale detail. specs-group.comresearchgate.net It has been instrumental in confirming the (√3 × √3)R30° packing structure of alkanethiols on gold. uh.edunii.ac.jp STM can also be used to study the initial stages of SAM formation and the dynamics of molecular rearrangement on the surface. rsc.org

Interfacial Properties and Wetting Behavior of Deuterated Thiol Films

The terminal group of the molecules in a SAM dictates the interfacial properties of the film, such as its wettability and surface energy. For this compound, the terminal group is a methyl group, leading to a hydrophobic surface.

Contact Angle Measurements and Surface Energy Calculations

Contact angle goniometry is a straightforward yet powerful technique to assess the quality and hydrophobicity of a SAM. diva-portal.org A high contact angle with water is indicative of a well-ordered and densely packed monolayer with the hydrophobic alkyl chains oriented away from the surface. For well-formed octanethiol SAMs on gold, advancing water contact angles are typically around 106°. researchgate.net The contact angle is sensitive to the conformational order of the SAM; a more disordered film with gauche defects will expose some of the methylene groups, leading to a lower contact angle. messiah.edu

The surface energy of the SAM can be calculated from contact angle measurements using different liquids with known surface tensions. researchgate.net This provides a quantitative measure of the interfacial energetics.

Table 2: Representative Contact Angle Data for Alkanethiol SAMs

SAMSubstrateAdvancing Water Contact Angle (°)
OctanethiolGold~106 researchgate.net
OctadecanethiolGold~114 researchgate.net

Note: Contact angles can vary depending on the substrate roughness and the specific measurement conditions.

Surface Topography and Roughness Analysis

The topography and roughness of the SAM surface are important parameters that can influence its properties and performance in various applications. These characteristics are typically analyzed using AFM. researchgate.net The root-mean-square (RMS) roughness of a well-formed SAM on an atomically flat substrate is typically very low, on the order of a few angstroms. mdpi.com

The roughness of the underlying substrate plays a crucial role in the quality of the resulting SAM. mdpi.com A rougher substrate can lead to a more disordered monolayer with a higher density of defects. researchgate.net For instance, template-stripped gold surfaces, which are atomically flat, are often used to produce high-quality SAMs with low roughness. mdpi.comresearchgate.net The surface roughness of a SAM can also be influenced by the growth time, with a slight increase in roughness sometimes observed with longer immersion times. researchgate.net

Influence of Deuteration on SAM Stability and Durability

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in the alkyl chains of thiols used for self-assembled monolayers (SAMs) can have subtle but significant effects on the stability and durability of the resulting films. These effects are primarily attributed to the differences in mass and bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

Thermal Stability and Desorption Kinetics of Deuterated Alkyl Chains

The thermal stability of SAMs is a critical parameter for their application in various technologies. It is often characterized by the temperature at which the ordered monolayer starts to desorb or decompose. Studies on alkanethiol SAMs on gold have shown that thermal desorption can occur, and the stability is influenced by factors like the length of the alkyl chain. researchgate.net Longer-chain thiols generally form more thermally stable films than their shorter-chain counterparts. researchgate.net

Deuteration of the alkyl chain in molecules like this compound can influence thermal stability. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to altered intermolecular van der Waals interactions and changes in the vibrational modes of the alkyl chains. These modifications can, in turn, affect the desorption kinetics.

The following table summarizes typical desorption temperatures for related alkanethiol SAMs, providing a baseline for understanding the potential behavior of deuterated analogues.

CompoundSubstratePeak Desorption Temperature (K)Desorbing Species
OctanethiolCu(111)~4951-octene
HexadecanethiolCu~453-

This table is illustrative and based on data for non-deuterated analogues. Specific values for this compound may vary.

Chemical Resistance and Environmental Degradation Studies

The chemical resistance and long-term stability of SAMs in various environments are crucial for their practical use. mdpi.com Degradation of alkanethiol SAMs on gold can occur through several mechanisms, including oxidation of the thiol headgroup, especially in the presence of ozone and UV light. nih.govosti.gov This oxidation can disrupt the ordered structure of the monolayer and lead to a loss of function. osti.gov

Deuteration is not expected to significantly alter the inherent chemical reactivity of the thiol headgroup, which is the primary site for oxidative degradation. However, the stability of the alkyl chain itself against certain chemical or photochemical degradation pathways could be subtly enhanced. The stronger C-D bonds in this compound make the alkyl chain less susceptible to reactions involving C-H bond cleavage.

Studies on the degradation of alkanethiol SAMs have shown that the process can be initiated at defect sites and domain boundaries within the monolayer. osti.gov The packing density and structural order of the SAM play a significant role in its resistance to degradation. uh.edu To the extent that deuteration influences the packing and ordering of the alkyl chains, it could indirectly affect the chemical resistance. For instance, if deuteration leads to a more densely packed and ordered monolayer, it could present a more effective barrier against the ingress of reactive species.

The table below outlines common environmental factors that can lead to the degradation of alkanethiol SAMs.

Degradation FactorMechanismConsequence
OzoneOxidation of sulfur headgroupFormation of sulfonate species, disruption of SAM
UV LightCan generate ozone, photochemical reactionsRemoval of SAM from the substrate mdpi.com
Electrochemical PotentialsReductive or oxidative desorptionRemoval or alteration of the monolayer mdpi.com
Elevated TemperaturesThermal desorptionLoss of the monolayer from the surface researchgate.net

Multilayer Architectures and Layer-by-Layer Assembly Techniques

This compound can be a valuable component in the construction of multilayered thin films and complex surface architectures. The ability to form well-defined monolayers is the foundation for building up more complex structures using techniques like layer-by-layer (LbL) assembly. numberanalytics.comadvancedsciencenews.comnih.gov

LbL assembly is a versatile method that involves the sequential deposition of materials with complementary interactions to build up a multilayered film. advancedsciencenews.comosti.gov While often associated with polyelectrolytes, the principles of LbL can be extended to other systems. In the context of thiol SAMs, a primary monolayer of this compound could be used to define a surface with specific properties, upon which subsequent layers can be assembled.

The deuteration of the octanethiol can be particularly useful in the characterization of these multilayer systems. Techniques like neutron reflectometry, secondary ion mass spectrometry (SIMS), and Raman spectroscopy can distinguish between deuterated and hydrogenated layers, allowing for a precise analysis of the structure and composition of the multilayer assembly. rsc.org For example, a layer of this compound could be incorporated into a larger assembly containing hydrogenated molecules, and its location and integrity within the structure could be probed with high sensitivity. aip.org

Advanced Analytical Applications and Tracing Studies Utilizing 1 Octane D17 Thiol

Use as an Isotopic Tracer in Complex Chemical Systems

Isotopic tracers are essential for understanding the intricate workings of complex chemical and biological systems. By introducing a labeled compound, researchers can follow its path through a series of reactions or environmental systems without altering the system's chemistry. Because its chemical and physical properties are nearly identical to the unlabeled form, 1-Octane-D17-thiol acts as a reliable proxy for 1-octanethiol (B94742). scioninstruments.comnih.gov

Elucidation of Reaction Pathways and Product Origins

The determination of reaction mechanisms is a fundamental aspect of chemistry. Isotopic labeling is a powerful technique for elucidating these pathways. acs.orgrsc.org When this compound is introduced into a reaction mixture, its deuterium (B1214612) atoms act as markers. Mass spectrometry can then be used to track the fragments of the molecule, revealing how bonds are broken and formed and which atoms are transferred during the reaction. wpmucdn.comacs.org

For instance, in studies of industrial processes or biological metabolism involving thiols, this compound can be used to confirm the origin of specific products. nih.govresearchgate.net If a product is found to contain deuterium, it provides direct evidence that it was derived from the labeled octanethiol. This method helps distinguish between competing reaction pathways and validate theoretical models. wpmucdn.comchiron.no For example, in the study of thiol-ene click reactions, a deuterated tracer could confirm whether a specific hydrogen atom is abstracted during the formation of a radical intermediate. acs.orgrsc.org

Environmental Fate and Transport Studies of Organic Contaminants

Understanding how organic contaminants move and transform in the environment is critical for risk assessment and remediation. cdc.govitrcweb.org "Fate and transport" describes the processes that govern a chemical's distribution and persistence in air, water, and soil. cdc.govepa.gov this compound can be used as a tracer to study the environmental behavior of octanethiol and similar long-chain alkyl thiols, which may be released from industrial activities.

Due to its low water solubility and tendency to bind to organic matter in soil, 1-octanethiol's movement can be complex. nih.gov By releasing a known quantity of this compound at a specific location, researchers can monitor its migration through soil and groundwater over time. epa.gov Samples taken from different locations can be analyzed by sensitive mass spectrometry techniques to detect the tracer, allowing for the mapping of transport pathways and the calculation of degradation rates. escholarship.orgresearchgate.net This provides crucial data for developing models that predict the extent of contamination and potential for human and ecological exposure. cdc.gov

Isotopic Dilution Mass Spectrometry for Quantitative Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for highly accurate quantitative analysis. nih.gov It is considered a primary reference method because it relies on the measurement of isotope ratios, which can be determined with high precision, making it traceable to the International System of Units (SI). nih.gov The technique involves adding a known amount of an isotopically labeled standard (the "spike"), such as this compound, to a sample containing the unlabeled analyte (1-octanethiol). After allowing the standard and analyte to reach equilibrium, the ratio of the two is measured by a mass spectrometer. Since any sample loss during preparation or analysis affects both the labeled and unlabeled compounds equally, the measured ratio remains constant, ensuring a highly accurate quantification. nih.govnih.gov

Development of Isotopic Calibration Standards

In IDMS, the isotopically labeled compound serves as the ultimate internal standard. numberanalytics.com To perform quantification, a calibration curve is often constructed. This involves preparing a series of standards containing a fixed concentration of the labeled internal standard (this compound) and varying concentrations of the native analyte (1-octanethiol). researchgate.net The ratio of the mass spectrometric response of the analyte to the internal standard is then plotted against the concentration of the analyte. researchgate.net This creates a linear relationship that can be used to determine the concentration of the analyte in an unknown sample by measuring its analyte-to-internal-standard response ratio. researchgate.net

Table 1: Representative Calibration Data for 1-Octanethiol using this compound as an Internal Standard
Concentration of 1-Octanethiol (ng/mL)Concentration of this compound (ng/mL)Analyte Peak Area (A)Internal Standard Peak Area (IS)Response Ratio (A/IS)
1.0502,150105,4000.020
5.05010,300104,9000.098
10.05020,850106,1000.196
25.05052,100105,5000.494
50.050104,500104,8000.997
100.050207,000105,2001.968

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Applications

Both High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful tools that, when combined with isotopic standards like this compound, provide exceptional accuracy and sensitivity.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high precision (typically to several decimal places). filab.fr This allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas. In the case of this compound, HRMS can easily distinguish it from its unlabeled counterpart due to the significant mass difference created by the 17 deuterium atoms. measurlabs.comresearchgate.net This high mass accuracy confirms the identity of the analyte and the internal standard, even in complex samples. chemrxiv.org

Table 2: Theoretical Exact Masses for 1-Octanethiol and its Deuterated Isotopologue
CompoundMolecular FormulaNominal Mass (Da)Monoisotopic Exact Mass (Da)
1-OctanethiolC₈H₁₈S146146.11292
This compoundC₈HD₁₇S163163.21960

Tandem Mass Spectrometry (MS/MS) adds another layer of selectivity by isolating a specific ion (a "precursor" or "parent" ion), fragmenting it, and then detecting one or more of the resulting "product" or "daughter" ions. wikipedia.orglongdom.org This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because the transition from a particular precursor ion to a specific product ion is a unique characteristic of a given molecule. eag.comnih.gov When analyzing a sample containing 1-octanethiol and spiked with this compound, the mass spectrometer can be set to monitor one precursor-product transition for the analyte and another for the internal standard simultaneously. This filters out noise from other compounds in the matrix, resulting in extremely sensitive and selective quantification, which is ideal for detecting trace levels of thiols in complex matrices like wine or biological fluids. researchgate.netnih.gov

Development of Deuterated Internal Standards for Chromatographic Methodologies

In quantitative analysis using chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. scioninstruments.com Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. lcms.cz Stable isotope-labeled compounds are considered the "gold standard" for internal standards, especially when coupled with mass spectrometry. nih.govscispace.com

This compound is an ideal internal standard for the analysis of 1-octanethiol. Because the substitution of hydrogen with deuterium has a minimal effect on a molecule's chemical properties, this compound behaves almost identically to 1-octanethiol during extraction and chromatography. scioninstruments.comscispace.com This means it co-elutes with the analyte, or elutes very closely, and experiences similar losses during sample preparation and potential signal suppression during ionization. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to significantly improved precision and accuracy in the final result. nih.gov

Table 3: Comparison of Measurement Precision With and Without a Deuterated Internal Standard
Replicate InjectionPeak Area of 1-Octanethiol (Without IS)Peak Area Ratio (1-Octanethiol / this compound)
152,1500.495
250,9800.491
353,5400.496
451,8800.493
554,0100.498
Mean 52,512 0.495
Relative Standard Deviation (RSD) 2.4% 0.5%

Retention Time Shifts and Elution Behavior in GC-MS and LC-MS

In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), retention time (RT) is a critical parameter for compound identification. However, RT can be subject to shifts due to a variety of factors, including changes in the column, carrier gas flow rate, temperature gradients, or matrix effects. sepscience.comyoutube.com These shifts can complicate peak identification and quantification, especially in complex sample analyses run over extended periods. sepscience.com

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting such variations. This compound is an exemplary internal standard for the quantification of its non-deuterated counterpart, 1-octanethiol. Due to the substitution of 17 hydrogen atoms with deuterium, this compound has a slightly higher molecular weight. This mass difference results in a small but consistent shift in its retention/elution time compared to the native compound. While the two compounds have nearly identical chemical properties and extraction efficiencies, they are easily distinguished by the mass spectrometer.

In GC-MS analysis, the slightly greater mass of the deuterated compound can lead to a marginal increase in its retention time. This effect allows it to co-elute closely with the target analyte, ensuring that both compounds experience similar chromatographic conditions and ionization effects, while still being baseline resolved by the mass detector. This principle is fundamental to methods that use retention indices (RI) for compound identification, where deuterated standards can help lock retention times and increase confidence in results across different instruments and laboratories. spectroscopyonline.com

Similarly, in LC-MS, this compound will exhibit a slightly different elution time from 1-octanethiol. The accuracy of mass and elution time measurements is paramount for confident peptide and small molecule identification in complex proteomic or metabolomic samples. nih.gov By adding a known quantity of this compound to a sample, any shift in the elution time of the standard can be used to correct the retention time of the target analyte, thereby improving the accuracy and reliability of quantification.

Table 1: Illustrative Retention Time (RT) Data for 1-Octanethiol and this compound in GC-MS Under Varied Analytical Conditions. This demonstrates the utility of the deuterated standard in correcting for instrumental drift.
Analytical RunCondition Change1-Octanethiol RT (min)This compound RT (min)Observed RT Shift (min)Corrected 1-Octanethiol RT (min)
1 (Initial)None10.5210.58N/A10.52
2Minor flow rate drop10.5710.63+0.0510.52
3Column aging10.6110.67+0.0910.52
4New column10.4810.54-0.0410.52

Method Validation and Quantification in Complex Matrices

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eu For quantitative tests, key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). europa.eums-editions.cl When quantifying trace levels of analytes like 1-octanethiol in complex matrices such as environmental water, biological fluids, or food samples, the use of this compound as an internal standard is crucial for developing a robust and accurate method. plos.org

A typical method validation would involve spiking a range of known concentrations of 1-octanethiol along with a fixed concentration of this compound into the blank matrix. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to generate a calibration curve.

Specificity/Selectivity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and the internal standard. ms-editions.cl

Linearity : Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.995 over the specified concentration range. ms-editions.cl

Accuracy : Determined by calculating the percent recovery of the analyte in spiked samples. It is measured at multiple concentration levels (e.g., low, medium, and high). europa.eu

Precision : Evaluated as the relative standard deviation (RSD) of results from multiple analyses of the same sample (repeatability) and on different days or by different analysts (intermediate precision). europa.eu

LOD and LOQ : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. LOQ is the lowest point on the calibration curve. ms-editions.cl

The use of this compound compensates for analyte loss during sample preparation (e.g., extraction, cleanup) and for variations in instrument response, leading to significantly improved accuracy and precision, which is essential for a fully validated method. researchgate.netnih.gov

Table 2: Representative Method Validation Parameters for the Quantification of 1-Octanethiol in a Complex Matrix Using this compound as an Internal Standard.
ParameterSpecificationResult
Linearity (r²)≥ 0.9950.998
Range1 - 100 ng/mLMet
Accuracy (% Recovery)80 - 120%95.2 - 104.5%
Precision (% RSD, Repeatability)≤ 15%6.8%
Precision (% RSD, Intermediate)≤ 20%9.2%
Limit of Detection (LOD)Signal-to-Noise ≥ 30.3 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 101.0 ng/mL

Neutron Reflectometry for Interfacial Structure and Composition Analysis

Neutron Reflectometry (NR) is a powerful, non-destructive technique for probing the structure of surfaces, thin films, and buried interfaces on a nanometer scale. epj-conferences.org The technique measures the specular reflection of a neutron beam from a flat surface, which provides information about the scattering length density (SLD) profile perpendicular to the interface. This SLD profile is directly related to the material's composition and density. epj-conferences.org

A key advantage of NR, particularly in soft matter and biological studies, is the significant difference in neutron scattering length between hydrogen (-3.74 fm) and its isotope deuterium (+6.67 fm). This large difference allows for "contrast variation," where selective deuteration of specific components in a system makes them "visible" or "invisible" to neutrons. ill.eu

This compound is an ideal molecule for use in NR studies of self-assembled monolayers (SAMs). Thiols readily form well-ordered, dense monolayers on gold surfaces. By using this compound to form a SAM on a gold-coated silicon substrate, a highly deuterated layer is created. When this surface is studied in contact with a hydrogenous (non-deuterated) solvent, the large SLD difference between the deuterated alkyl chains and the solvent provides excellent contrast. This high-contrast interface allows for the precise determination of:

The thickness of the monolayer.

The packing density and orientation of the thiol molecules.

The roughness of the gold-thiol and the thiol-solvent interfaces.

The extent of solvent penetration into the monolayer. acs.org

Instruments like the D17 reflectometer at the Institut Laue-Langevin (ILL) are specifically designed for such studies at solid/liquid interfaces. ill.euresearchgate.net The use of deuterated molecules like this compound is fundamental to the success of these experiments, enabling detailed structural characterization that would be impossible with other techniques.

Table 3: Coherent Neutron Scattering Lengths (b) and Scattering Length Densities (SLD) for Materials Relevant to Neutron Reflectometry Studies of a this compound SAM. The high contrast between the deuterated thiol and hydrogenous solvent is evident.
Element/MoleculeCoherent Scattering Length (b) [fm]Scattering Length Density (SLD) [10-6 Å-2]
Hydrogen (H)-3.74(Varies with molecular density)
Deuterium (D)+6.67(Varies with molecular density)
Carbon (C)+6.65(Varies with molecular density)
Sulfur (S)+2.85(Varies with molecular density)
Gold (Au)+7.634.51
This compound (Calculated)N/A~6.8
H₂O (Water)N/A-0.56
D₂O (Heavy Water)N/A6.35

Computational Chemistry and Theoretical Modeling of 1 Octane D17 Thiol Systems

Electronic Structure Calculations (Density Functional Theory) for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate molecular properties such as vibrational frequencies, conformational energies, and electronic orbitals, providing a fundamental understanding of the molecule's behavior. For 1-octane-d17-thiol, DFT allows for a precise analysis of the effects of isotopic substitution.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a key technique for identifying molecular structures and conformations. DFT calculations can predict the vibrational frequencies of molecules with high accuracy. nih.gov In the case of this compound, replacing hydrogen with deuterium (B1214612) (¹H with ²H or D) leads to significant shifts in vibrational frequencies, particularly for modes involving the motion of the substituted atoms.

The most pronounced effect of deuteration is the shift of C-H stretching vibrations to lower frequencies (C-D stretches). This is due to the increased mass of deuterium compared to hydrogen. The frequency of a vibrational mode is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the atoms involved. Since the reduced mass of a C-D bond is greater than that of a C-H bond, its stretching frequency is lower. This isotopic labeling is a powerful tool for assigning complex vibrational spectra. nii.ac.jp For instance, the C-D stretching bands appear in a spectral region (around 2100-2200 cm⁻¹) that is typically free from other fundamental vibrations, allowing for clear identification. nii.ac.jp DFT calculations can precisely predict these isotopic shifts, aiding in the interpretation of experimental spectra for deuterated alkanethiols. nih.gov

Table 1: Calculated Vibrational Frequency Shifts for Deuterated Octanethiol This table presents typical calculated frequency ranges for key vibrational modes in 1-octanethiol (B94742) and the expected shifts upon full deuteration (this compound), based on DFT calculations.

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Vibrational ModeTypical Frequency Range (Non-Deuterated, cm⁻¹)Expected Frequency Range (Deuterated, cm⁻¹)Description of Isotopic Shift
C-H Stretch (Alkyl)2850 - 2960N/A (Replaced by C-D)Vibrations are replaced by C-D stretching modes.
C-D Stretch (Alkyl)N/A2100 - 2250Represents the primary isotopic shift due to the heavier deuterium atom.
CH₂ Scissoring1450 - 1470~1050 - 1100Shifts to lower frequency due to the involvement of deuterium atoms.
S-H Stretch2550 - 26002550 - 2600No shift, as the thiol hydrogen is not deuterated in this compound.
C-S Stretch600 - 700600 - 700Minor to no shift as this mode is less affected by the alkyl chain deuteration.

The flexibility of the octyl chain in this compound allows it to adopt various spatial arrangements or conformations. These arise from rotation around the carbon-carbon single bonds. The most stable conformation for an isolated alkyl chain is the all-trans (anti) conformation, where the carbon backbone is fully extended. acs.org Other conformations, known as gauche conformations, are higher in energy and introduce "kinks" into the chain.

DFT calculations are used to determine the relative energies of these different conformers and the energy barriers to rotation (torsional barriers) between them. researchgate.net While deuteration does not significantly alter the electronic potential energy surface, it can have subtle effects on the zero-point vibrational energies (ZPVE), which can slightly alter the relative stabilities of conformers. However, for most applications, the torsional barriers and conformational preferences of this compound are considered to be very similar to its non-deuterated counterpart. These barriers are fundamental to understanding the molecule's flexibility and how it packs in condensed phases, such as in self-assembled monolayers. researchgate.net

Table 2: Theoretical Torsional Barriers and Conformational Energies for an Alkane Chain Representative values for the energy differences and rotational barriers in an alkyl chain, applicable to both deuterated and non-deuterated forms.

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ParameterTypical Calculated Value (kJ/mol)Significance
Gauche-Trans Energy Difference~2.1 - 3.8Energy cost of creating a 'kink' in the alkyl chain. researchgate.net
Trans-to-Gauche Torsional Barrier~12 - 15The energy required to rotate from the stable all-trans conformation. researchgate.net
Gauche-to-Gauche Torsional Barrier~25 - 29The energy barrier for rotation between two gauche states. researchgate.net

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, DFT calculations show that the HOMO is primarily localized on the sulfur atom of the thiol group. This indicates that the thiol group is the most nucleophilic and reactive site, for example, in its characteristic reaction to bind to metal surfaces like gold. researchgate.net The LUMO is generally distributed along the C-S bond and the alkyl chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. researchgate.net A large gap implies high stability and low reactivity. Deuteration of the alkyl chain has a negligible effect on the electronic character of the frontier orbitals, as they are dominated by the thiol headgroup. Therefore, the reactivity predictions for this compound are essentially identical to those for 1-octanethiol.

Table 3: Frontier Molecular Orbital Properties of an Alkanethiol Conceptual data based on DFT calculations for a typical C8 alkanethiol.

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OrbitalPrimary Atomic LocalizationPredicted Role in Reactivity
HOMOSulfur Atom (Thiol Group)Electron donation, nucleophilic attack, surface binding. researchgate.net
LUMOC-S σ* antibonding orbitalElectron acceptance, site for electrophilic attack. youtube.com
HOMO-LUMO GapRelatively LargeIndicates high chemical stability of the isolated molecule. numberanalytics.com

Conformational Analysis of Deuterated Alkyl Chains and Torsional Barriers

Molecular Dynamics (MD) Simulations of Deuterated Thiols in Various Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for studying complex systems, such as self-assembled monolayers (SAMs) or molecules in solution, where intermolecular interactions and dynamic processes are key.

This compound, like other alkanethiols, can form highly ordered self-assembled monolayers (SAMs) on metal surfaces, most notably gold (Au). mdpi.com MD simulations provide a detailed picture of the formation, structure, and dynamics of these monolayers. dtic.mil In a SAM, the thiol headgroups bind to the gold substrate, and the deuterated alkyl chains extend away from the surface, driven by van der Waals interactions between adjacent chains. mdpi.com

Simulations show that these chains are generally tilted at an angle of about 30° with respect to the surface normal. nii.ac.jp The packing density is high, leading to a quasi-crystalline structure. researchgate.net While the chains are predominantly in an all-trans conformation, MD simulations reveal the presence of conformational defects (gauche conformations), especially near the chain terminus (the methyl end). ias.ac.in Temperature-dependent simulations show that as temperature increases, the number of gauche defects rises, leading to a "melting" transition where the monolayer becomes more disordered. ias.ac.in Deuteration is particularly useful in combined experimental and simulation studies, as techniques like neutron scattering can distinguish the deuterated chains from other components in the system. nih.gov

Table 4: Structural Properties of Octanethiol SAMs on Au(111) from MD Simulations Typical values obtained from MD simulations for alkanethiol SAMs.

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PropertyTypical Simulated ValueDescription
Molecular Tilt Angle~30° from surface normalThe average orientation of the alkyl chains relative to the surface. nii.ac.jp
Surface Coverage~4.6 molecules/nm²The number of molecules per unit area, corresponding to a (√3 × √3)R30° packing structure. acs.org
Monolayer Thickness~10-12 ÅThe effective height of the monolayer from the gold surface.
Gauche Defect Population (Room Temp)Low, concentrated near chain endIndicates a high degree of conformational order within the monolayer. ias.ac.in

MD simulations can also model the behavior of this compound in solution. The interactions between the solute (thiol) and the solvent molecules determine its solubility and dynamic behavior. Due to its long, nonpolar alkyl chain, this compound is poorly soluble in polar solvents like water but readily soluble in nonpolar organic solvents. solubilityofthings.com

Table 5: Compound Names Mentioned in the Article

Diffusion and Mobility in Bulk Phases

Computational studies, primarily through molecular dynamics (MD) simulations, are essential for understanding the diffusion and mobility of this compound in bulk phases, such as in solution or as a pure liquid. The substitution of hydrogen with deuterium (D) significantly increases the mass of the molecule (from approximately 146.34 g/mol for 1-octanethiol to 163.45 g/mol for the D17 isotopologue), which intuitively suggests a decrease in mobility.

MD simulations model this by tracking the trajectories of molecules over time to calculate transport properties like the self-diffusion coefficient. For alkanethiols in solution, the growth of self-assembled monolayers (SAMs) is influenced by the diffusion of molecules to the substrate surface. acs.orgresearchgate.net While specific simulation data for this compound is not abundant, studies on similar deuterated molecules show that the increased mass is the primary factor affecting diffusion in classical MD simulations. The process is generally understood to be slow, with monolayer formation taking hours to complete. researchgate.netresearchgate.net

Furthermore, the mobility within organized structures like SAMs is a key area of study. Deuterium NMR spectroscopy combined with MD simulations on related systems, such as silver n-octadecanethiolate, reveals that alkyl chains experience complex motions, including trans-gauche bond isomerization and axial rotation, particularly above phase transition temperatures. researchgate.net For this compound, simulations would predict that its higher mass and altered vibrational modes subtly influence the frequency and amplitude of these motions compared to its non-deuterated counterpart.

Force Field Development and Parameterization for Deuterated Analogs

A critical aspect of accurately simulating deuterated molecules like this compound is the development and parameterization of the molecular mechanics (MM) force field. ethz.ch Standard force fields, often parameterized for common isotopologues, may not adequately capture the effects of deuteration. researchgate.netosti.gov

Under the Born-Oppenheimer approximation, the potential energy surface is independent of isotopic mass. However, vibrational frequencies are mass-dependent. Many force fields are parameterized using mass-dependent experimental data or normal modes, which can introduce an unintentional bias, making simple mass substitution in simulations inaccurate for predicting certain properties. researchgate.netosti.gov Therefore, for high-fidelity simulations of this compound, a re-parameterization of the force field is often necessary. This process typically involves adjusting bonded parameters (bond lengths, angles, and dihedrals) to reproduce the vibrational spectra (e.g., from IR or Raman spectroscopy) of the deuterated molecule. Non-bonded parameters, which govern intermolecular interactions, may also require refinement. acs.orgacs.org

Validation Against Experimental Spectroscopic and Structural Data

The validation of a newly parameterized force field is a crucial step to ensure its accuracy and predictive power. uq.edu.au This is achieved by performing simulations with the new parameter set and comparing the results against a range of experimental data that were not used in the initial parameter fitting. sissa.itethz.ch

For this compound, validation would involve comparing simulated properties with experimental measurements. Deuterium NMR (²H-NMR) is a particularly powerful technique, as it provides detailed information about the orientation and dynamics of specific C-D bonds. researchgate.net By comparing simulated order parameters and relaxation times with NMR data, researchers can rigorously test the force field's ability to reproduce molecular motion. Similarly, comparing simulated infrared (IR) spectra with experimental Fourier-transform infrared (FTIR) data confirms that the vibrational modes are correctly described. researchgate.netcapes.gov.br Neutron scattering experiments can also provide structural data for validation. nih.gov

Table 1: Methods for Force Field Validation for Deuterated Thiols

Experimental Technique Observable Property Simulation Counterpart Relevance
Deuterium NMR (²H-NMR)Quadrupolar splittings, spin-lattice relaxation times (T1)C-D bond order parameters, rotational correlation timesValidates the accuracy of simulated molecular dynamics and local ordering. researchgate.net
Infrared (IR) SpectroscopyVibrational frequencies (e.g., C-D stretching modes)Normal mode analysis, power spectrum of velocity autocorrelation functionConfirms the correctness of bonded force field parameters. researchgate.net
Neutron ScatteringStructure factors, radial distribution functionsStructure factors, radial distribution functions from simulated ensemblesValidates the overall structural and packing properties of molecules in the condensed phase. nih.gov
ThermodynamicsDensity, heat of vaporization, diffusion coefficientsEnsemble averages of density, energy, and mean squared displacementEnsures the force field reproduces macroscopic thermodynamic and transport properties. researchgate.netacs.org

Transferability of Deuteration Parameters to Related Systems

An important goal in force field development is transferability: the ability of a set of parameters to accurately describe a range of similar molecules without re-parameterization. researchgate.net For deuterated compounds, the question is whether parameters developed for one molecule (e.g., deuterated tetrahydrofuran) can be applied to another (e.g., this compound).

Studies have shown that parameters, especially for non-bonded interactions, can often be transferred between related molecules. acs.orgresearchgate.net For example, parameters for the aliphatic chain of this compound could likely be adapted from existing validated force fields for deuterated linear alkanes. However, caution is required. Ring strain in cyclic molecules or the presence of different functional groups can necessitate specific parameter optimization. researchgate.net The parameters for the thiol (-SH or -SD) headgroup, in particular, are critical for describing interactions with surfaces and would need to be carefully validated. acs.org The successful transfer of parameters from a well-studied deuterated model system to this compound would depend on the similarity of the chemical environments of the constituent atoms.

Reaction Pathway Modeling and Transition State Theory for Deuterated Systems

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For deuterated systems like this compound, modeling reaction pathways and applying Transition State Theory (TST) can predict and explain phenomena such as kinetic isotope effects. numberanalytics.comscispace.com These methods are particularly valuable for studying surface-catalyzed reactions, such as the formation of SAMs on metal substrates. rsc.org

Energetics of Thiolate Formation and Desorption on Surfaces

The formation of a self-assembled monolayer of this compound on a gold surface begins with the chemisorption of the thiol, which involves the cleavage of the S-H (or S-D) bond and the formation of a strong gold-thiolate (Au-S) bond. researchgate.netdiva-portal.org Computational models, often using Density Functional Theory (DFT) or sophisticated molecular dynamics with reactive force fields, can calculate the energetics of this process. The Au-S interaction energy is substantial, on the order of 160-190 kJ/mol. diva-portal.org

Prediction and Interpretation of Kinetic Isotope Effects

One of the most significant applications of modeling deuterated systems is the prediction and interpretation of the Kinetic Isotope Effect (KIE), where the rate of a reaction changes upon isotopic substitution. The KIE is a powerful probe of reaction mechanisms, providing insight into bond-breaking and bond-forming steps in the rate-determining transition state. nih.gov

For deuterated alkanethiols forming SAMs on gold electrodes, KIEs have been observed in long-range electron transfer (ET) processes. researchgate.netnih.gov In these experiments, the rate of electron tunneling across the monolayer is measured for both protonated (R-SH) and deuterated (R-SD) thiols. The substitution of the acidic thiol proton with a deuteron (B1233211) (R-SD) directly probes the involvement of this bond in the ET process.

However, the deuteration of the alkyl chain, as in this compound, also influences reaction dynamics. While the C-D bonds are not typically broken during SAM formation, their different zero-point energies and vibrational frequencies compared to C-H bonds can alter the energy of the transition state and affect tunneling probabilities. Studies on electron transfer across SAMs of protonated and deuterated thiols (RSH vs RSD) have revealed significant KIEs that depend on the chain length. researchgate.netnih.govsemanticscholar.orgchemrxiv.org For medium-length chains, a normal KIE of ~2 is observed, while long-chain thiols show an inverse KIE of ~0.47. researchgate.netnih.gov These results suggest a substantial contribution from vibrational modes at the gold-thiol interface to the electron transfer process, which is shifted upon deuteration. nih.gov

Table 2: Experimental Kinetic Isotope Effects (KIE) in Electron Transfer across Alkanethiol SAMs

System Chain Length Observed KIE (kH/kD) Interpretation Reference
RSH vs RSD on AuMedium~2.0Normal KIE, indicating substantial through-space tunneling and contribution from Au-(H)SR interface modes. researchgate.netnih.govsemanticscholar.org
RSH vs RSD on AuLong~0.47Inverse KIE, suggesting a shift to a through-bond tunneling mechanism where deuteration alters interface modes differently. researchgate.netnih.gov

Theoretical modeling using transition state theory can be used to calculate these KIEs from first principles, helping to validate the proposed reaction mechanisms and provide a molecular-level interpretation of the experimental results. researchgate.netresearchgate.net

Emerging Research Directions and Future Prospects for 1 Octane D17 Thiol

Integration in Nanotechnology and Advanced Materials Science

The precise control over surface chemistry is paramount in the development of advanced nanomaterials. 1-Octane-D17-thiol serves as a powerful tool for forming highly ordered self-assembled monolayers (SAMs) on various substrates, particularly gold, enabling detailed investigation and functionalization of nanomaterials.

Surface Passivation of Quantum Dots and Nanocrystals

The photophysical properties of quantum dots (QDs) and nanocrystals are highly dependent on their surface chemistry. Ligands are used to passivate the surface, quenching trap states and enhancing quantum yields. This compound is utilized as a ligand to create a passivating shell around these nanocrystals. The deuterium (B1214612) labeling allows researchers to use techniques like neutron scattering and vibrational spectroscopy to study the structure and dynamics of the ligand shell in detail, which is crucial for understanding and improving the performance of these nanomaterials in applications such as displays and bio-imaging.

Research has shown that the structure of the ligand shell, including the ordering and conformation of the alkyl chains, directly impacts the photoluminescence and stability of the QDs. By using a mixture of deuterated and non-deuterated thiols, researchers can precisely control the scattering length density contrast in neutron scattering experiments, providing unprecedented insight into the ligand shell's organization.

Fabrication of Nanosensors and Molecular Electronic Devices

Self-assembled monolayers of alkanethiols on gold surfaces are fundamental building blocks for nanosensors and molecular electronic devices. These monolayers can act as recognition layers in sensors or as dielectric spacers in electronic components. This compound is particularly valuable in this context for in-depth characterization of the SAM structure and its influence on device performance.

Techniques such as Sum-Frequency Generation (SFG) spectroscopy and neutron reflectometry can differentiate between the deuterated and non-deuterated species, allowing for a detailed understanding of the monolayer's composition, thickness, and packing density. This level of detail is critical for designing sensors with high sensitivity and selectivity, as well as for fabricating molecular electronic devices with reliable and reproducible characteristics. For instance, the study of electron transport through these monolayers can be refined by understanding how the vibrational modes of the deuterated chains couple with the tunneling electrons.

Novel Applications in Soft Matter Physics and Polymer Science

The dynamics of polymers and other soft matter systems are complex and span multiple length and time scales. The isotopic labeling of specific components with deuterium is a key strategy for elucidating these dynamics using scattering and spectroscopic techniques.

Deuterated Probes for Polymer Chain Dynamics and Rheology

Understanding the dynamics of polymer chains at interfaces and in bulk is essential for controlling the mechanical and flow properties (rheology) of polymeric materials. This compound can be used to functionalize nanoparticles that are then dispersed within a polymer matrix. The deuterated thiol acts as a contrast agent in neutron scattering experiments, such as quasi-elastic neutron scattering (QENS), enabling the direct observation of the motion of the nanoparticles and the surrounding polymer chains.

This approach provides valuable data on phenomena like polymer diffusion, reptation, and the formation of the bound polymer layer at the nanoparticle interface. These insights are crucial for developing advanced polymer nanocomposites with tailored mechanical, thermal, and barrier properties.

Self-Assembled Block Copolymers with Deuterated Segments

Block copolymers can self-assemble into a variety of ordered nanostructures, which are of interest for applications ranging from nanolithography to drug delivery. By selectively deuterating one of the blocks, researchers can use neutron scattering to obtain detailed information about the morphology and thermodynamics of the self-assembly process.

While not a block copolymer itself, this compound can be used to functionalize one of the blocks or to create a patterned surface on which the block copolymer self-assembles. The deuterium label provides the necessary contrast to study the orientation and segregation of the different polymer blocks with high precision. This is particularly useful for investigating the behavior of thin films of block copolymers, where interfacial effects play a dominant role.

Green Chemistry Approaches to Deuterated Thiol Synthesis

The increasing use of deuterated compounds has prompted the development of more environmentally friendly and efficient synthetic methods. Traditional methods for producing deuterated thiols can involve harsh reagents and generate significant waste.

Sustainable and Environmentally Benign Deuteration Methodologies

The demand for environmentally friendly chemical processes has spurred research into sustainable methods for producing deuterated compounds like this compound. These methods aim to reduce waste, avoid hazardous reagents, and utilize abundant, non-toxic deuterium sources.

Key Sustainable Approaches:

Photocatalytic Deuteration: This method uses visible light to initiate the deuteration process, often employing a photocatalyst. rsc.orgrsc.orgrsc.org It represents a mild and green alternative to traditional methods that require high temperatures or harsh chemicals. rsc.org For instance, photocatalytic systems have been developed for the deuteration of various organic molecules using inexpensive and readily available deuterium sources like heavy water (D₂O). rsc.orgresearchgate.netwipo.intnih.gov Recent studies have demonstrated the photocatalytic decarboxylative deuteration of long-chain fatty acids to produce deuterated alkanes, a process that could be adapted for precursors of this compound. rsc.org This approach is noted for its potential in late-stage deuteration of complex molecules under mild conditions. rsc.org

Electrochemical Deuteration: Electrosynthesis is emerging as a powerful and sustainable tool for deuteration. rsc.orgrsc.org By using electricity to drive the reaction, it often circumvents the need for external chemical reductants or oxidants. rsc.orgnju.edu.cn Electrochemical methods can use D₂O as the deuterium source and have been successfully applied to the reductive deuteration of various functional groups under mild, external-reductant-free conditions. nju.edu.cnnju.edu.cnsci-hub.se The development of palladium membrane reactors for electrolytic reductive deuteration showcases a cost-efficient and site-selective strategy that could be applied to unsaturated precursors of this compound. nju.edu.cnsci-hub.se These methods are advantageous due to their high efficiency, safety, and potential for scalability. nju.edu.cnorganic-chemistry.org

Biocatalytic Deuteration: Leveraging enzymes for chemical transformations offers high selectivity and environmentally benign reaction conditions. Photoenzymes, such as fatty acid photodecarboxylase (CvFAP), have been engineered to catalyze decarboxylative deuteration of long-chain fatty acids using D₂O, producing deuterated alkanes with high yields and excellent deuterium incorporation. nih.gov This light-driven, biocatalytic approach represents a novel and sustainable route that could be explored for the synthesis of deuterated alkanes, which are precursors to compounds like this compound. nih.gov

Titanocene-Based Reagents: The combination of Cp₂TiCl with D₂O and manganese (Mn) has been identified as a cheap, efficient, and sustainable reagent for mediating deuterium atom transfer to various functional groups. beilstein-journals.org This method works under friendly experimental conditions and offers significant economic advantages for the synthesis of deuterated organic compounds. beilstein-journals.org

These sustainable methodologies are summarized in the table below.

Methodology Deuterium Source Key Advantages Potential Relevance for this compound
Photocatalysis Heavy Water (D₂O)Mild conditions, high selectivity, uses visible light. rsc.orgrsc.orgnju.edu.cnDeuteration of unsaturated precursors or direct C-H activation.
Electrosynthesis Heavy Water (D₂O)Avoids chemical oxidants/reductants, high efficiency, scalable. rsc.orgnju.edu.cnReductive deuteration of functionalized octane (B31449) precursors.
Biocatalysis Heavy Water (D₂O)High selectivity, environmentally benign, uses enzymes. nih.govSynthesis of deuterated alkane precursors from fatty acids. nih.gov
Titanocene Reagents Heavy Water (D₂O)Inexpensive, efficient, works under mild conditions. beilstein-journals.orgDeuteration of various functional groups on an octane backbone. beilstein-journals.org

Solvent-Free Synthesis and Catalytic Routes

Reducing or eliminating solvents in chemical reactions is a core principle of green chemistry. For the synthesis of thiols and their deuterated analogues, solvent-free and catalytic approaches are gaining prominence.

Solvent-Free Approaches: Research has demonstrated the feasibility of solvent-free reactions for thiol synthesis. For example, the anti-Markovnikov addition of thiols to alkenes has been achieved using anhydrous cerium(III) chloride as a catalyst under solvent-free conditions at room temperature, offering high yields and regioselectivity. organic-chemistry.org Another approach involves the synthesis of thiol esters from carboxylic acids and thiols under solvent-free conditions, which is efficient for both aromatic and aliphatic thiols. tandfonline.com These methods reduce environmental impact and can be more cost-effective. organic-chemistry.org Developing a solvent-free route for the final thiolation step in the synthesis of this compound from a deuterated precursor (e.g., deuterated 1-bromooctane) is a promising future direction.

Catalytic Routes: Catalysis is key to developing efficient and selective synthesis methods.

Transition Metal Catalysis: Palladium- and ruthenium-based catalysts are widely used for H-D exchange reactions, allowing for the selective deuteration of organic compounds. mdpi.comacs.org For example, palladium on carbon (Pd/C) in the presence of aluminum and D₂O can facilitate chemo- and regioselective H-D exchange. mdpi.com Ruthenium complexes have been used for the α-deuteration of various compounds. acs.org Coordinatively unsaturated ruthenium N-heterocyclic carbene (NHC) catalysts have been developed for the selective deuteration of C(sp³)–H bonds on alkyl groups. acs.org

Radical Thiol-ene Reactions: Radical thiol-ene "click" reactions are highly efficient and are considered green due to their mild conditions and high atom economy. rsc.org While often used in polymer chemistry, these principles can be applied to the synthesis of small molecules. researchgate.net A radical-based deuteration of alkyl iodides using D₂O as the deuterium source, initiated by triethylborane (B153662) and catalyzed by dodecanethiol, has been shown to be compatible with a wide range of functional groups. nih.gov This suggests a potential route where a deuterated precursor is reacted to form the thiol group.

The table below details catalytic systems relevant to the synthesis of deuterated thiols.

Catalytic System Reaction Type Advantages Potential Application for this compound
Cerium(III) Chloride (CeCl₃) Thiol-alkene additionSolvent-free, room temperature, high yield. organic-chemistry.orgThiolation of a deuterated octene precursor.
Palladium/Carbon (Pd/C) H-D ExchangeEnvironmentally benign, uses D₂O. mdpi.comDirect deuteration of 1-octanethiol (B94742).
Ruthenium-NHC Complexes H-D ExchangeHigh selectivity for C(sp³)–H bonds. acs.orgSelective deuteration of the octane chain.
Thiol-mediated Radical Chemistry Deutero-deiodinationUses D₂O, mild conditions, good functional group tolerance. nih.govSynthesis from a deuterated alkyl iodide precursor.

Interdisciplinary Research with Physics, Engineering, and Environmental Science

The unique properties of deuterated compounds, stemming from the mass difference between deuterium and hydrogen, make this compound a valuable tool for interdisciplinary research.

Physics: In physics, long-chain alkanethiols are fundamental for creating self-assembled monolayers (SAMs) on noble metal surfaces like gold. diva-portal.orgtugraz.at These highly ordered molecular films are crucial in studying surface phenomena, molecular electronics, and nanotechnology. diva-portal.orgsigmaaldrich.com The substitution of hydrogen with deuterium in this compound alters the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic shift is detectable by spectroscopic techniques like Raman spectroscopy and inelastic electron tunneling spectroscopy (IETS). nii.ac.jprsc.org This allows this compound to be used as a probe to study molecular orientation, conformation, and dynamics within SAMs. For example, researchers can create mixed monolayers of hydrogenated and deuterated alkanethiols to study intermolecular interactions and phase separation at the nanoscale. nii.ac.jp

Engineering: In engineering, particularly in materials science and nanoengineering, SAMs of alkanethiols are used to precisely control the surface properties of materials. sigmaaldrich.com Applications include modifying wetting properties, preventing corrosion, and fabricating microelectronic components and sensors. tugraz.atsigmaaldrich.com The enhanced stability of the C-D bond compared to the C-H bond can lead to materials with improved longevity. Deuterated compounds are used to extend the life of semiconductors and fiber-optic cables by reducing deterioration from chemical reactions. isowater.com By incorporating this compound into nanodevices, engineers can potentially create more robust and stable interfaces. Furthermore, the distinct spectroscopic signature of this compound allows it to serve as a tracer during the fabrication and characterization of complex nanoscale architectures. nii.ac.jp

Environmental Science: In environmental science, deuterated compounds serve as powerful isotopic tracers to track the fate and transport of substances in the environment. isowater.comzeochem.com For example, deuterium oxide is used in hydrology to map groundwater movement. isowater.comzeochem.com this compound could be used in model studies to understand the environmental degradation pathways of thiols and related sulfur-containing pollutants. By releasing a known quantity of the deuterated compound, scientists can use sensitive analytical techniques like mass spectrometry to trace its movement and transformation in soil, water, and air, distinguishing it from its naturally occurring, non-deuterated counterparts. dataintelo.com This is part of a broader methodology known as compound-specific isotope analysis (CSIA), which helps determine the sources and fate of environmental contaminants. researchgate.net

Q & A

Q. How can researchers verify the isotopic purity of 1-Octane-D17-thiol in synthesis protocols?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H NMR) to confirm deuterium incorporation at all 17 positions. Compare spectral peaks with non-deuterated analogs to identify residual proton signals.
  • Employ mass spectrometry (MS) to validate molecular weight (163.39 g/mol) and isotopic distribution patterns .
  • Include detailed chromatographic data (e.g., GC-MS retention times) in supplementary materials to demonstrate purity ≥95% as per analytical standards .

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) due to thiols’ volatility and odor. Follow guidelines for skin contact (immediate washing with soap) and inhalation (fresh air exposure) as per safety data sheets .
  • Store the compound in inert, airtight containers under nitrogen to prevent oxidation to disulfides. Monitor storage conditions (temperature, humidity) to maintain stability .

Q. How should researchers document the synthesis of this compound for reproducibility?

Methodological Answer:

  • Specify deuterated precursors (e.g., D17_17-labeled octanol) and reaction conditions (catalysts, temperature, solvent systems) in the experimental section.
  • Report yield, purification methods (e.g., column chromatography), and characterization data (NMR, MS) in the main text or supplementary files, adhering to journal guidelines for compound disclosure .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?

Methodological Answer:

  • Design comparative experiments using non-deuterated 1-octanethiol and this compound to measure rate constants (e.g., in SN2 reactions or radical scavenging).
  • Use computational modeling (DFT calculations) to correlate observed KIEs with transition-state geometries. Publish raw kinetic data and statistical error margins to support reproducibility .

Q. What analytical challenges arise when tracking this compound in metabolic or environmental studies?

Methodological Answer:

  • Employ isotope-ratio mass spectrometry (IRMS) to distinguish deuterated thiols from natural abundance analogs in complex matrices (e.g., biological fluids).
  • Validate extraction protocols (e.g., solid-phase microextraction) with spike-and-recovery experiments to address matrix interference .

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

Methodological Answer:

  • Perform side-by-side comparisons of instrumentation (e.g., NMR field strength, MS ionization modes) to identify technical variability.
  • Publish raw spectral datasets in open-access repositories and apply multivariate analysis (e.g., PCA) to isolate confounding factors (e.g., solvent effects, impurities) .

Methodological Best Practices

  • Data Presentation : Include raw and processed data (e.g., NMR spectra, chromatograms) in supplementary materials, formatted per journal standards (e.g., Beilstein Journal guidelines) .
  • Ethical Reporting : Disclose conflicts in isotopic purity claims by citing independent validation studies. Avoid overinterpreting KIEs without mechanistic evidence .
  • Interdisciplinary Collaboration : Partner with computational chemists or spectroscopists to validate isotopic labeling effects in complex systems (e.g., lipid bilayers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.